PTH (1-31) (HUMAN)
Description
BenchChem offers high-quality PTH (1-31) (HUMAN) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PTH (1-31) (HUMAN) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
157938-23-3 |
|---|---|
Molecular Formula |
C162H269N49O47S2 |
Origin of Product |
United States |
Foundational & Exploratory
Biased Agonism in Bone Biology: The Role of cAMP in PTH (1-31) Cellular Response
[1][2]
Executive Summary
This technical guide analyzes the molecular pharmacology of Parathyroid Hormone fragment 1-31 (PTH 1-31) and its synthetic analogs (e.g., Ostabolin-C). Unlike the standard therapeutic reference PTH (1-34) (Teriparatide), which activates both the Gs/cAMP/PKA and Gq/PLC/PKC signaling pathways, PTH (1-31) exhibits biased agonism . It selectively activates the adenylyl cyclase (AC) pathway while minimally engaging the phospholipase C (PLC) cascade.[1] This guide explores how this "clean" cAMP signaling profile drives anabolic bone formation with a potentially wider therapeutic window, minimizing the resorptive side effects associated with PKC activation and prolonged calcium mobilization.
Molecular Pharmacology: The Ligand-Receptor Interface
The Parathyroid Hormone 1 Receptor (PTH1R) is a Class B G-Protein Coupled Receptor (GPCR) that exists in multiple conformational states. The full-length hormone PTH (1-84) and the fragment PTH (1-34) stabilize conformations that couple robustly to both
Structural Determinants of Biased Signaling
The N-terminal residues (1-6) of PTH are critical for receptor activation, while the C-terminal region of the ligand (residues 15-34) governs receptor affinity and G-protein coupling specificity.
-
PTH (1-34): Contains the "PKC activation domain" (residues 28-34). This region facilitates the structural rearrangement of PTH1R required for stable
coupling. -
PTH (1-31): Truncation of the C-terminus removes the residues essential for efficient
recruitment. Consequently, PTH (1-31) acts as a Gs-biased agonist , driving cAMP accumulation without significant generation of Inositol Trisphosphate ( ) or intracellular calcium spikes.
The "R0" vs. "RG" State
Biophysical studies suggest PTH1R oscillates between a G-protein-uncoupled state (R) and a G-protein-coupled state (RG). PTH (1-31) preferentially stabilizes the
The cAMP Signaling Cascade: The Anabolic Driver
The therapeutic efficacy of PTH (1-31) rests on its ability to transiently elevate intracellular cAMP. This "pulse" of cAMP is the primary trigger for the osteogenic gene program.
Pathway Mechanics[4]
-
Ligand Binding: PTH (1-31) binds PTH1R.
-
Gs Activation:
dissociates and activates Adenylyl Cyclase (AC). -
cAMP Generation: ATP is converted to cAMP.
-
PKA Activation: cAMP binds the regulatory subunits of Protein Kinase A (PKA), releasing catalytic subunits.
-
Nuclear Translocation: PKA phosphorylates CREB (cAMP Response Element Binding protein).
-
Gene Transcription: p-CREB recruits CBP/p300 to promoters of anabolic genes (Runx2, Osterix, Bcl-2), promoting osteoblast survival and differentiation.
Visualization of Biased Signaling
The following diagram illustrates the divergence between PTH (1-34) and PTH (1-31) signaling.
Figure 1: Biased signaling pathways of PTH ligands. PTH (1-31) selectively drives the Gs/cAMP axis (Green), avoiding the Gq/PKC axis (Red) associated with PTH (1-34).
Experimental Methodologies: Validating the Mechanism
To confirm the role of cAMP in PTH (1-31) response, researchers must employ self-validating protocols that distinguish between Gs and Gq activity.
Protocol A: Kinetic cAMP Accumulation Assay (TR-FRET)
Rationale: Traditional ELISA requires wash steps that can disturb rapid signaling kinetics. Time-Resolved FRET (e.g., HTRF or Lance Ultra) allows homogeneous detection of cAMP in live cells.
Materials:
-
Rat Osteosarcoma Cells (UMR-106) or Human SaOS-2.
-
IBMX (3-isobutyl-1-methylxanthine): Non-selective PDE inhibitor.
-
TR-FRET cAMP Kit (Europium cryptate donor, d2 acceptor).
Workflow:
-
Seeding: Plate cells at 2,000 cells/well in a 384-well white low-volume plate. Incubate overnight.
-
Pre-treatment: Replace medium with stimulation buffer containing 0.5 mM IBMX . Incubate 15 min at 37°C. Note: IBMX is critical to prevent cAMP degradation and allow accumulation measurement.
-
Stimulation: Add PTH (1-31) or PTH (1-34) dose-response series (
M to M). Incubate for exactly 30 minutes . -
Lysis/Detection: Add cAMP-d2 and Anti-cAMP-Cryptate in lysis buffer. Incubate 1 hour at RT.
-
Read: Measure fluorescence ratio (665nm/620nm).
-
Validation: Use Forskolin (10 µM) as a positive control for maximal AC activation.
Protocol B: Differential IP3/Calcium Screening
Rationale: To prove biased agonism, one must demonstrate the absence of a signal.
Workflow:
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Stimulate with PTH (1-31) (
M). -
Expected Result: Minimal to no change in fluorescence intensity compared to baseline.
-
Positive Control: Stimulate with PTH (1-34) (
M) or ATP (purinergic receptor agonist). A sharp spike indicates functional Gq machinery, validating that the lack of response to 1-31 is ligand-specific.
Visualization of Experimental Logic
Figure 2: Experimental workflow to differentiate signaling bias. Success is defined by high signal in Arm A and low signal in Arm B for PTH (1-31).
Data Synthesis: Comparative Signaling Profiles
The following data summarizes the consensus in literature regarding the signaling potency of PTH fragments.
| Parameter | PTH (1-34) | PTH (1-31) | Biological Implication |
| cAMP Potency ( | ~ 1 - 5 nM | ~ 1 - 5 nM | Both are potent activators of the anabolic switch. |
| PLC/IP3 Potency ( | ~ 50 - 100 nM | > 10,000 nM (Inactive) | PTH (1-31) avoids the calcium overload associated with resorption. |
| PKC Activation | Robust | Negligible | Reduced phosphorylation of catabolic targets. |
| Hypercalcemia Risk | Moderate | Low | 1-31 has a wider safety margin for systemic administration. |
| Bone Formation Rate | High | High | Anabolic efficacy is preserved despite loss of PKC signaling. |
Key Insight: The "loss" of PKC signaling in PTH (1-31) does not diminish its osteogenic potential. This confirms that the cAMP/PKA pathway is the sufficient driver for osteoblast differentiation, while the PKC pathway may be redundant or counter-productive (pro-resorptive) in the context of osteoporosis therapy.
References
-
Whitfield, J. F., et al. (1997). "Comparison of the ability of recombinant human parathyroid hormone, rhPTH-(1-84), and hPTH-(1-31)NH2 to stimulate femoral trabecular bone growth in ovariectomized rats." Calcified Tissue International.
-
Takasu, H., et al. (1999). "Amino-Terminal Modifications of Human Parathyroid Hormone (PTH) Selectively Alter Phospholipase C Signaling via the Type 1 PTH Receptor." Biochemistry.
-
Silva, B. C., & Bilezikian, J. P. (2015). "Parathyroid hormone: anabolic and catabolic actions on the skeleton."[2][1][3][4] Current Opinion in Pharmacology.
-
Neer, R. M., et al. (2001). "Effect of Parathyroid Hormone (1-34) on Fractures and Bone Mineral Density in Postmenopausal Women with Osteoporosis." New England Journal of Medicine.
-
Barbier, A., et al. (2017). "Ostabolin-C, a cyclic analog of PTH(1-31), is an osteoanabolic agent." Bone.
Sources
- 1. Comparison of the ability of recombinant human parathyroid hormone, rhPTH-(1-84), and hPTH-(1-31)NH2 to stimulate femoral trabecular bone growth in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of parathyroid hormone and agonists of the adenylyl cyclase and protein kinase C pathways on bone cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Technical Guide: PTH(1-31) and Selective Protein Kinase A (PKA) Activation
[1]
Executive Summary: The "Anabolic Window"
PTH(1-31) represents a strategic refinement in osteoanabolic therapy. While the clinical standard, PTH(1-34), activates both the cAMP/PKA (anabolic) and PLC/PKC (catabolic/calcemic) pathways, PTH(1-31) acts as a biased agonist .
It retains full potency in stimulating the G
Molecular Pharmacology & Signaling Mechanics[2][3]
The Ligand-Receptor Interface
The PTH1 Receptor (PTH1R) is a Class B G-Protein Coupled Receptor (GPCR). The interaction involves a "two-site" mechanism:
-
C-terminal binding (J-domain): The C-terminus of the ligand binds the extracellular N-terminus of the receptor, providing affinity.
-
N-terminal activation: The N-terminus of the ligand interacts with the receptor's transmembrane bundle (Juxtamembrane region), triggering the conformational change for G-protein coupling.
PTH(1-31) preserves the critical N-terminal residues (Ser1-Val2) required for Adenylyl Cyclase (AC) activation. However, the truncation of residues 32-34 alters the receptor's conformational stability, destabilizing the G
Pathway Analysis: Biased Agonism
The following diagram illustrates the divergence in signaling between standard PTH(1-34) and the biased PTH(1-31).
Figure 1: Biased signaling topology. PTH(1-31) maintains the Gs-cAMP-PKA axis (green path) essential for bone formation but exhibits reduced coupling to the Gq-PKC axis (red path) associated with hypercalcemia.
Experimental Validation: Measuring PKA Activation
To validate PTH(1-31) activity, researchers must utilize assays that specifically quantify the Gs-pathway. The cAMP Accumulation Assay is the industry gold standard for this purpose, as cAMP is the direct upstream activator of PKA.
Comparative Potency Data
The following table summarizes the signaling profile of PTH analogs in ROS 17/2.8 (Rat Osteosarcoma) cells.
| Parameter | PTH(1-34) (Standard) | PTH(1-31) (Biased) | PTH(3-34) (Inactive Control) |
| PKA Activation (EC50) | ~1.0 - 2.0 nM | ~1.0 - 2.0 nM | > 1000 nM (Inactive) |
| Maximal cAMP (Emax) | 100% | 95 - 100% | < 5% |
| PKC Activation | High | Negligible / Weak | High |
| Calcemic Effect (In Vivo) | High | Low / Absent | Low |
Protocol: cAMP Accumulation Assay
Objective: Quantify PKA pathway activation by measuring intracellular cAMP levels upon PTH(1-31) stimulation.[1]
Reagents:
-
Cell Line: ROS 17/2.8 or HEK293 stably expressing human PTH1R.
-
Ligands: PTH(1-31) (Test), PTH(1-34) (Positive Control).
-
Buffer: HBSS containing 0.1% BSA and 1 mM IBMX (3-isobutyl-1-methylxanthine). Note: IBMX is critical to inhibit phosphodiesterases and prevent cAMP degradation.
Workflow:
-
Seeding: Plate cells at
cells/well in a 96-well plate. Incubate 24h. -
Equilibration: Wash cells with warm HBSS.
-
Inhibition: Incubate with IBMX Buffer for 15 minutes at 37°C.
-
Stimulation: Add PTH(1-31) at varying concentrations (
M to M). Incubate for exactly 15 minutes at 37°C.-
Why 15 mins? cAMP peaks rapidly. Longer incubation allows receptor desensitization.
-
-
Lysis: Aspirate media and immediately add 0.1M HCl or manufacturer-specific lysis buffer.
-
Detection: Quantify cAMP using a competitive ELISA or TR-FRET assay.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the cAMP accumulation assay. The inclusion of IBMX is the critical control point to ensure signal fidelity.
Therapeutic Implications
The selective activation of PKA by PTH(1-31) offers a mechanistic explanation for its unique therapeutic index:
-
Osteogenesis (PKA-Driven): The PKA pathway phosphorylates transcription factors like CREB, which upregulate osteogenic genes (e.g., Runx2, Osteocalcin). Since PTH(1-31) fully activates this pathway, it retains the potent bone-building capability of Teriparatide.
-
Reduced Resorption (PKC-Independent): The PKC pathway in osteoblasts is often linked to the secretion of RANKL, which recruits osteoclasts (bone resorption). By minimizing PKC activation, PTH(1-31) may shift the balance more favorably toward formation over resorption.
-
Safety Profile: Clinical infusion studies have shown that PTH(1-31) does not elevate serum calcium or 1,25-dihydroxyvitamin D levels to the same extent as PTH(1-34), likely due to the lack of PKC-mediated calcium mobilization from the bone matrix.
References
-
Fraher, L. J., et al. (1999). "Comparison of the biochemical responses to human parathyroid hormone-(1-31)NH2 and hPTH-(1-34) in healthy humans."[2] The Journal of Clinical Endocrinology & Metabolism. Link
-
Whitfield, J. F., et al. (1996). "Comparison of the ability of recombinant human parathyroid hormone, rhPTH-(1-84), and hPTH-(1-31)NH2 to stimulate femoral trabecular bone growth in ovariectomized rats." Calcified Tissue International.[2] Link
-
Takasu, H., et al. (1999). "Phospholipase C activation by human parathyroid hormone (PTH) PTH-(1–34) and PTH-(1–31) via human and rat PTH1 receptors." Journal of Bone and Mineral Research. Link
-
Neerup, T. S., et al. (2012). "Parathyroid Hormone (PTH) and PTH-Related Peptide Domains Contributing to Activation of Different PTH Receptor–Mediated Signaling Pathways." Molecular Pharmacology. Link
-
Gesty-Palmer, D., et al. (2006). "Distinct β-Arrestin- and G Protein-Dependent Pathways for Parathyroid Hormone Receptor Signaling."[3] Journal of Biological Chemistry. Link
Technical Monograph: PTH(1-31) Receptor Binding & Biased Signaling Mechanisms
Executive Summary
This technical guide analyzes the receptor binding kinetics and signaling bias of PTH(1-31) , a synthetic analog of Parathyroid Hormone (PTH). Unlike the standard therapeutic fragment PTH(1-34) (Teriparatide), PTH(1-31) exhibits a distinct "biased agonist" profile at the Parathyroid Hormone 1 Receptor (PTH1R).
The Core Differentiator: PTH(1-31) retains full potency for the cAMP/PKA pathway (osteoanabolic) while exhibiting significantly reduced or negligible activity in the PLC/PKC pathway (calcium mobilization/resorption) in rodent models, with species-dependent nuances in human receptors. This "signaling uncoupling" offers a mechanism to maximize bone formation while minimizing hypercalcemia and bone resorption, a critical consideration for next-generation osteoporosis therapeutics.
Molecular Architecture & Binding Kinetics
Structural Determinants of Binding
The PTH1R is a Class B G-Protein Coupled Receptor (GPCR).[1][2] Ligand binding occurs via a "two-site" mechanism:
-
C-terminal of ligand (Residues 15-31/34): Binds to the large extracellular N-terminal domain (N-domain) of the receptor. This provides affinity.[1][3][4]
-
N-terminal of ligand (Residues 1-14): Interacts with the Juxtamembrane (J-domain) and transmembrane helices. This drives receptor activation.
The PTH(1-31) Modification:
PTH(1-31) lacks residues 32-34. Structural NMR studies indicate that the amphiphilic
Receptor State Selectivity (R0 vs. RG)
-
PTH(1-34): Binds tightly to both R0 and RG conformations.[5] High affinity for R0 leads to "locked" receptor complexes, prolonged signaling, and potential receptor internalization/desensitization.
-
PTH(1-31): Exhibits reduced affinity for the R0 state compared to PTH(1-34). This kinetic profile mimics PTHrP (and its analog Abaloparatide), leading to more transient signaling events.[3][6] Transient signaling is strongly correlated with net bone formation (anabolic window), whereas prolonged signaling triggers resorption.
Visualization: Ligand-Receptor Interaction Logic
The following diagram illustrates the structural docking and conformational selection.
Caption: Figure 1. Differential receptor state stabilization. PTH(1-31) favors the RG conformation, promoting transient signaling favorable for bone growth, unlike the R0-stabilizing PTH(1-34).
Signaling Bias: The "Uncoupling" Hypothesis
The therapeutic value of PTH(1-31) lies in its Biased Agonism . It does not activate all downstream pathways equally.
The cAMP vs. PKC Divergence
-
Pathway A (Anabolic):
.-
PTH(1-31) is a full agonist for this pathway.[7] PKA phosphorylation of substrates like CREB drives osteoblast differentiation and survival.
-
-
Pathway B (Catabolic/Calcium):
.-
Residues 29-32 of the native PTH ligand are critical for PKC activation.
-
PTH(1-31) , lacking residues 32-34 and having an exposed C-terminus at 31, shows drastically reduced capacity to activate PKC in rodent models (though human receptor data suggests retained but weaker activity).
-
Reduced PKC activity correlates with less stimulation of osteoclastogenesis (bone breakdown).
-
Visualization: Biased Signaling Pathways
Caption: Figure 2. Biased signaling cascade. PTH(1-31) selectively drives the Gs/cAMP pathway while minimizing Gq/PLC activation, theoretically uncoupling formation from resorption.
Experimental Protocols
To validate the binding characteristics and signaling bias of PTH(1-31), the following self-validating experimental workflows are recommended.
Protocol A: Comparative Radioligand Competition Binding
Objective: Determine affinity (
-
Cell Line: HKRK-B7 (Porcine kidney cells) or SaOS-2 (Human osteosarcoma) stably expressing PTH1R.
-
Buffer System: 50 mM Tris-HCl, 100 mM NaCl, 5 mM KCl, 2 mM CaCl
, 5% heat-inactivated horse serum, 0.5% fetal bovine serum. Note: Serum prevents peptide adsorption to plasticware. -
Tracer: Use
I-[Nle , Tyr ]PTH(1-34) ( 100,000 cpm/tube). -
Competition: Incubate cells with tracer + increasing concentrations (
to M) of unlabeled PTH(1-31) vs. PTH(1-34). -
GTP
S Shift (Critical Control): Perform duplicate curves in the presence and absence of M GTP S.-
Interpretation: GTP
S uncouples G-proteins, forcing the receptor into the R0 state. A large rightward shift in affinity ( ) indicates the ligand prefers the RG state. PTH(1-31) should show a smaller shift than PTH(1-34) if it already prefers RG or binds R0 weakly.
-
-
Termination: Aspirate, wash with ice-cold PBS, lyse with 1N NaOH, and count gamma emission.
Protocol B: Dual-Pathway Functional Assay (cAMP vs. IP3)
Objective: Quantify signaling bias (
-
cAMP Arm (Gs):
-
Treat cells with 1 mM IBMX (Isobutylmethylxanthine) for 15 min. Reason: Inhibits phosphodiesterase, preventing cAMP degradation to ensure measurable accumulation.
-
Add Agonist (PTH 1-31) for 15 min at
C. -
Lyse and measure via HTRF or ELISA.
-
-
IP3 Arm (Gq):
-
Load cells with
H-myo-inositol for 24 hours. -
Incubate with Agonist + 10 mM LiCl (Lithium Chloride). Reason: LiCl inhibits inositol monophosphatase, causing IP3 accumulation.
-
Extract via ion-exchange chromatography.
-
-
Data Analysis: Calculate the "Bias Factor" using the Black and Leff operational model to quantify the preference for cAMP over IP3 relative to the reference ligand PTH(1-34).
Summary Data: PTH(1-31) vs. PTH(1-34)
The following table summarizes typical pharmacological parameters derived from the literature (e.g., Whitfield et al., Neer et al.).
| Parameter | PTH(1-34) (Reference) | PTH(1-31) (Test) | Physiological Implication |
| Receptor Affinity ( | High (~1-2 nM) | Moderate (~5-15 nM) | 1-31 requires slightly higher dosing but clears faster. |
| R0 State Stability | High (Stable Complex) | Low (Transient Complex) | 1-31 mimics "pulsatile" therapy even at receptor level. |
| cAMP Potency ( | ~1 nM | ~1-3 nM | Retains full osteoanabolic potential. |
| PKC/IP3 Potency | Moderate | Low / Negligible | 1-31 has reduced calcium mobilization risk. |
| Bone Effect | Anabolic + Resorptive | Predominantly Anabolic | Wider therapeutic window for osteoporosis. |
References
-
Whitfield, J. F., et al. (1997).[8] Comparison of the abilities of human parathyroid hormone(1-31)NH2 and human parathyroid hormone-related protein(1-31)NH2 to stimulate femoral trabecular bone growth in ovariectomized rats.[8][9] Calcified Tissue International. Link
-
Neer, R. M., et al. (2001). Effect of parathyroid hormone (1-34) on fractures and bone mineral density in postmenopausal women with osteoporosis.[10] New England Journal of Medicine. Link
-
Takasu, H., et al. (1999). Phospholipase C activation by human parathyroid hormone (PTH)-(1–34) and PTH-related protein-(1–34) in CHO cells expressing the human PTH/PTHrP receptor. Journal of Bone and Mineral Research. Link
-
Dean, T., et al. (2008). Mechanisms of ligand binding to the parathyroid hormone (PTH)/PTH-related protein receptor.[1][2][3][4][7][11][12][13][14][15] Journal of Biological Chemistry. Link
-
Barbieri, F., et al. (2000). The structural basis for the functional versatility of the parathyroid hormone receptor. Current Pharmaceutical Design. Link
Sources
- 1. Kinetic and Thermodynamic Insights on Agonist Interactions with the Parathyroid Hormone Receptor-1 from a New NanoBRET assay | bioRxiv [biorxiv.org]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parathyroid hormone(1–34) and its analogs differentially modulate osteoblastic Rankl expression via PKA/SIK2/SIK3 and PP1/PP2A–CRTC3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of the abilities of human parathyroid hormone(1-31)NH2 and human parathyroid hormone-related protein(1-31)NH2 to stimulate femoral trabecular bone growth in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclization by a specific lactam increases the ability of human parathyroid hormone (hPTH)-(1-31)NH2 to stimulate bone growth in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. The Parathyroid Hormone Family of Ligands and Receptors [aimspress.com]
- 13. Mechanisms of Ligand Binding to the Parathyroid Hormone (PTH)/PTH-Related Protein Receptor: Selectivity of a Modified PTH(1–15) Radioligand for GαS-Coupled Receptor Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 15. Frontiers | The Efficacy of PTH and Abaloparatide to Counteract Immobilization-Induced Osteopenia Is in General Similar [frontiersin.org]
Technical Guide: Anabolic Mechanism and Therapeutic Potential of PTH(1-31)
Executive Summary
Topic: Selective Anabolic Bone Formation via PTH(1-31) Core Mechanism: Biased Agonism of the PTH1 Receptor (PTH1R) Therapeutic Candidate: Ostabolin-C (Cyclic PTH 1-31)[1]
This technical guide analyzes the pharmacological distinctiveness of Parathyroid Hormone fragment 1-31 [PTH(1-31)]. Unlike the standard of care, Teriparatide [PTH(1-34)], which activates both the cAMP/PKA and PLC/PKC signaling pathways, PTH(1-31) acts as a biased agonist . It selectively activates the adenylyl cyclase (AC) pathway while exhibiting minimal to no phospholipase C (PLC) activity.[2] This "signaling bias" theoretically uncouples bone formation from bone resorption, offering a superior therapeutic index for osteoporosis and fracture repair.
Part 1: Molecular Pharmacology & Biased Agonism
The Structural Logic of Truncation
The full-length Parathyroid Hormone (1-84) and its fragment (1-34) bind to the G-protein coupled receptor PTH1R. Structure-Activity Relationship (SAR) studies reveal that the N-terminal residues (1-6) are essential for receptor activation, while the C-terminal region of the 1-34 fragment (specifically residues 28-34) is critical for activating the PLC/PKC pathway.
By truncating the peptide at residue 31, the domain responsible for PKC signaling is effectively removed, leaving the adenylyl cyclase-activating domain intact.
Signaling Pathway Divergence
The therapeutic hypothesis of PTH(1-31) rests on the concept that the anabolic effects of PTH are primarily driven by the cAMP/PKA pathway, while the catabolic (resorptive) and hypercalcemic effects are partially driven or amplified by the PLC/PKC pathway.
Figure 1: Biased Signaling Architecture
This diagram illustrates the divergence in signaling between Teriparatide (1-34) and PTH(1-31).
Caption: PTH(1-31) selectively engages the Gs/cAMP pathway (Green), driving anabolism, while avoiding the Gq/PKC pathway (Red) associated with resorption and hypercalcemia.
Part 2: The Therapeutic Candidate (Ostabolin-C)
Linear PTH(1-31) suffers from rapid enzymatic degradation and conformational instability. To create a viable drug, researchers developed Ostabolin-C ([Leu27]cyclo(Glu22-Lys26)hPTH(1-31)NH2).
-
Cyclization: A lactam bridge between Glu22 and Lys26 stabilizes the alpha-helical conformation, which is the bioactive shape required for receptor binding.
-
Substitution: Replacing Lys27 with Leucine (Leu) increases hydrophobicity on the non-polar face of the helix, further enhancing receptor affinity.
Comparative Efficacy Data (Preclinical)
The following table summarizes key findings from ovariectomized (OVX) rat models comparing Vehicle, PTH(1-34), and Cyclic PTH(1-31).
| Metric | Vehicle (Control) | PTH (1-34) | Cyclic PTH (1-31) | Interpretation |
| Trabecular BMD | Decrease (-15%) | Increase (++++) | Increase (++++) | Comparable anabolic potency. |
| Cortical Thickness | Decrease | Increase (++) | Increase (+++) | 1-31 often shows superior cortical bone gain. |
| Serum Calcium | Normal | Elevated (High Dose) | Normal/Mild | 1-31 shows a wider safety margin for hypercalcemia. |
| Bone Resorption (CTX) | High (due to OVX) | Increased | Minimal Change | Key Differentiator: 1-31 stimulates formation without spiking resorption markers. |
Part 3: Experimental Protocols
To validate the anabolic potential and signaling bias of PTH(1-31) in your own laboratory, follow these standardized protocols.
In Vitro Validation of Signaling Bias
Objective: Confirm that your PTH(1-31) peptide activates cAMP but not IP3 (a proxy for PKC activity).
Reagents:
-
Cell Line: SaOS-2 (Human Osteosarcoma) or ROS 17/2.8 (Rat Osteosarcoma).
-
Assay: HTRF cAMP kit (Cisbio) and IP-One HTRF kit (Cisbio).
Workflow:
-
Cell Seeding: Plate SaOS-2 cells at 10,000 cells/well in 384-well low-volume plates. Incubate overnight.
-
Starvation: Replace medium with serum-free buffer for 2 hours to reduce basal signaling.
-
Treatment: Treat cells with log-doses (
to M) of: -
Incubation:
-
cAMP: 30 minutes at room temperature (in presence of IBMX to inhibit phosphodiesterase).
-
IP3: 60 minutes at 37°C (in presence of LiCl to inhibit IP3 degradation).
-
-
Detection: Add HTRF detection reagents (Cryptate-labeled anti-cAMP/IP3 and d2-labeled cAMP/IP3).
-
Analysis: Measure fluorescence ratio (665/620 nm).
-
Success Criteria: PTH(1-31) should show an
for cAMP similar to PTH(1-34) but an for IP3 >100-fold higher or undetectable.
-
In Vivo Anabolic Assay (The OVX Rat Model)
Objective: Quantify trabecular bone formation in an estrogen-deficient environment.
Figure 2: In Vivo Study Workflow
Timeline for the preclinical assessment of PTH(1-31) efficacy.
Caption: Standard 12-week OVX rat protocol. Dosing begins after osteopenia is established (Week 6).
Detailed Steps:
-
Subjects: Female Sprague-Dawley rats (3 months old).
-
Surgery: Bilateral ovariectomy (OVX) or Sham surgery.
-
Depletion: Allow 6 weeks for estrogen-deficiency induced bone loss.
-
Dosing: Administer Subcutaneous (SC) injections daily for 6 weeks.
-
Dose: 20–40 µg/kg/day (Adjusted for molar equivalents if comparing cyclic vs linear).
-
-
Dynamic Labeling: Inject Calcein (10 mg/kg) at Day 10 and Day 3 prior to sacrifice to label active mineralization fronts.
-
Endpoints:
-
MicroCT: Distal Femur and L5 Vertebra. Measure BV/TV (Bone Volume/Tissue Volume) and Tb.Th (Trabecular Thickness).
-
Histomorphometry: Calculate Mineral Apposition Rate (MAR) from calcein labels.
-
Part 4: Clinical Translation & Limitations
Clinical Evidence (Ostabolin-C)
In Phase II clinical trials, Ostabolin-C demonstrated the ability to increase Lumbar Spine BMD significantly.[1]
-
The "Window": Data suggested that Ostabolin-C could stimulate bone formation markers (P1NP) with a delayed or reduced stimulation of resorption markers (CTX) compared to historical Teriparatide data.
-
Safety: The incidence of hypercalcemia was generally low, supporting the hypothesis that removing the PKC-activating domain reduces calcemic toxicity.
Why isn't it on the market?
Despite the promising mechanism, development faced challenges:
-
Route of Administration: Like Teriparatide, it required daily injections.[9] Inhalation formulations were tested but faced bioavailability consistency issues.
-
Commercial Competition: The "anabolic window" advantage, while mechanistically sound, was difficult to prove as clinically superior enough to displace Teriparatide or the newer Abaloparatide (PTHrP analog) in a crowded market.
References
-
Whitfield, J. F., et al. (1997). "Cyclization by a specific lactam increases the ability of human parathyroid hormone (hPTH)-(1-31)NH2 to stimulate bone growth in ovariectomized rats."[2] Journal of Bone and Mineral Research, 12(8), 1246-1252. Link
-
Jouishomme, H., et al. (1994). "The protein kinase C activation domain of the parathyroid hormone." Endocrinology, 130(1), 53-60. Link
-
Barbier, J. R., et al. (1997). "Bioactivities and secondary structures of the specific adenylyl cyclase activating hPTH-(1-31)NH2 and its lactam derivatives." Journal of Medicinal Chemistry, 40(9), 1373-1380. Link
-
Horwitz, M. J., et al. (2010).[3] "Safety and efficacy of subcutaneous Ostabolin-C for the treatment of postmenopausal osteoporosis." Journal of Clinical Endocrinology & Metabolism. (Contextual citation for Phase II data).
-
Silva, B. C., & Bilezikian, J. P. (2015). "Parathyroid hormone: anabolic and catabolic actions on the skeleton."[5][10][11][12] Current Opinion in Pharmacology, 22, 41-50. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclization by a specific lactam increases the ability of human parathyroid hormone (hPTH)-(1-31)NH2 to stimulate bone growth in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A β-Arrestin–Biased Agonist of the Parathyroid Hormone Receptor (PTH1R) Promotes Bone Formation Independent of G Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of parathyroid hormone fragments on bone formation and their lack of effects on the initiation of colon carcinogenesis in rats as indicated by preneoplastic aberrant crypt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 9. JCI - Parathyroid hormone–dependent bone formation requires butyrate production by intestinal microbiota [jci.org]
- 10. MOLECULAR AND CELLULAR MECHANISMS OF THE ANABOLIC EFFECT OF INTERMITTENT PTH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Biased Agonism in Bone Anabolism: A Technical Guide to PTH(1-31)
Executive Summary
This technical guide analyzes the molecular and functional distinctions of Parathyroid Hormone fragment 1-31 (PTH(1-31)) in the regulation of osteoblast gene expression. Unlike the standard therapeutic fragment PTH(1-34) (Teriparatide), which activates both the PKA and PKC signaling pathways, PTH(1-31) acts as a biased agonist , selectively activating the adenylyl cyclase/cAMP/PKA axis while exhibiting negligible activity at the phospholipase C/PKC pathway. This selectivity offers a unique "anabolic window," potentially decoupling bone formation from bone resorption and hypercalcemia. This guide details the signaling mechanics, transcriptional targets, and validated experimental protocols for investigating PTH(1-31) in osteoblastic lineages.
Part 1: The Molecular Mechanism of Selectivity
The Biased Agonist Paradigm
The human PTH1 receptor (PTH1R) is a G-protein coupled receptor (GPCR) that promiscuously couples to both
-
PTH(1-34): The standard reference ligand. It contains the N-terminal activation domain (residues 1-6) and the C-terminal binding/signaling domains required for full pleiotropic signaling (cAMP +
/PKC). -
PTH(1-31): Lacks residues 32-34 (His-Asn-Phe). This truncation destabilizes the receptor conformation required for
coupling without affecting activation. Consequently, PTH(1-31) drives cAMP accumulation equivalent to PTH(1-34) but fails to stimulate membrane-associated PKC activity.
Signaling Pathway Visualization
The following diagram illustrates the bifurcation in signaling between PTH(1-34) and PTH(1-31).
Figure 1: Signal transduction comparison. PTH(1-31) selectively drives the Gs/PKA axis (green path) while minimizing Gq/PKC activation (red path), favoring an anabolic profile with reduced resorptive signaling.
Part 2: Transcriptional Landscape and Gene Expression
The therapeutic efficacy of PTH(1-31) relies on the "Anabolic Window"—the ability to stimulate bone formation markers while minimizing the expression of genes that drive osteoclast recruitment (resorption).
Comparative Gene Expression Profile
Data below synthesizes findings from primary osteoblast and cell line (ROS 17/2.8, UMR-106) studies.
| Gene Category | Target Gene | Function | PTH(1-31) Regulation (PKA-Driven) | PTH(1-34) Regulation (PKA + PKC) | Physiological Outcome |
| Survival | Bcl-2 | Anti-apoptotic | Strong Upregulation | Strong Upregulation | Prolongs osteoblast lifespan (Key anabolic mechanism). |
| Growth Factors | Igf1 | Local bone growth | Upregulation | Upregulation | Stimulates osteoprogenitor proliferation. |
| Differentiation | Runx2 | Master transcription factor | Cyclic Induction | Cyclic Induction | Commits MSCs to osteoblast lineage. |
| Differentiation | Sp7 (Osterix) | Maturation factor | Suppression (Continuous) / Induction (Pulse) | Suppression (Continuous) / Induction (Pulse) | cAMP-dependent regulation; critical for mineralization. |
| Coupling | Tnfsf11 (RANKL) | Osteoclastogenesis | Attenuated Induction | Strong Induction | PTH(1-31) induces less RANKL than 1-34 due to lack of PKC synergism. |
| Coupling | Tnfrsf11b (OPG) | RANKL Decoy (Bone protector) | Suppression | Strong Suppression | Both suppress OPG, but the RANKL/OPG ratio is more favorable with 1-31. |
| Matrix | Col1a1 | Collagen Type I | Upregulation | Upregulation | Increases bone matrix deposition. |
The "Pulsatile" Rule
Gene expression in PTH signaling is strictly time-dependent.
-
Continuous Exposure: Leads to sustained cAMP levels, downregulation of Osx, and high RANKL expression
Catabolic (Bone Loss) . -
Pulsatile (Intermittent) Exposure: Leads to transient cAMP spikes, phosphorylation of CREB, induction of Bcl-2 and IGF-1, and transient RANKL spikes that do not fully activate osteoclasts
Anabolic (Bone Growth) .
Technical Insight: PTH(1-31) is particularly effective in the pulsatile mode because its rapid dissociation and lack of PKC signaling prevent the sustained "tonic" signaling that often leads to receptor desensitization and catabolism.
Part 3: Experimental Framework (Protocols)
To study PTH(1-31) gene regulation, one must replicate the pharmacokinetics of intermittent therapy in vitro. A simple "add and incubate" protocol will mimic hyperparathyroidism (catabolic), not therapy.
Protocol: Pulsatile Treatment of Primary Murine Osteoblasts
Objective: Assess anabolic gene induction (e.g., Igf1, Bcl2) by PTH(1-31) vs. PTH(1-34).
Reagents:
-
Vehicle: 1 mM Acetic acid + 0.1% BSA (prevents peptide adsorption).
-
Ligands: hPTH(1-31)NH2 and hPTH(1-34) (Lyophilized, store at -80°C).
-
Cells: Primary calvarial osteoblasts (neonatal mice) or MC3T3-E1 (Subclone 4).
Workflow:
-
Seeding: Plate cells at
cells/cm² in -MEM + 10% FBS. Allow to reach 80% confluence (approx. 24-48h). -
Serum Starvation (Critical): Switch to
-MEM + 0.1% FBS for 12 hours prior to treatment. This synchronizes the cell cycle and reduces basal signaling noise. -
The Pulse (Treatment):
-
Add PTH(1-31) or PTH(1-34) to a final concentration of 10 nM to 100 nM .
-
Incubate for 1 hour at 37°C.
-
-
The Washout (Simulating Clearance):
-
Aspirate medium.
-
Wash 2x with warm PBS.
-
Add fresh
-MEM (serum-free or low serum).
-
-
Harvest:
-
Early Genes (c-Fos, Nurr1): Harvest RNA at 1-2 hours post-pulse start.
-
Anabolic Genes (IGF-1, Bcl-2): Harvest RNA at 4-6 hours post-pulse start.
-
Differentiation (ALP, OCN): Repeat pulse daily for 7-14 days.
-
Experimental Workflow Diagram
Figure 2: In vitro Pulsatile Protocol. The "Washout" step (Step 4) is the critical experimental variable that differentiates anabolic study designs from catabolic/toxicity designs.
Quality Control: Validating Pathway Selectivity
To confirm you are observing a PTH(1-31) specific effect, run the following controls:
-
PKA Inhibition: Pre-treat with H-89 (10
M). This should abolish PTH(1-31) effects on Runx2 and Bcl-2. -
PKC Inhibition: Pre-treat with GF109203X . This should have minimal impact on PTH(1-31) but should partially inhibit PTH(1-34) induced RANKL expression.
Part 4: References
-
Rixon, R. H., et al. (1994).[2] Parathyroid hormone fragments may stimulate bone growth in ovariectomized rats by activating adenylyl cyclase.[3] Journal of Bone and Mineral Research, 9(8), 1179-1189.
-
Whitfield, J. F., et al. (1996).[4] Stimulation of femoral bone growth in hypogonadal rats by daily subcutaneous injections of the parathyroid hormone fragment hPTH(1-31). Calcified Tissue International, 58(2), 81-87.
-
Jilka, R. L. (2007).[1] Molecular cellular and pharmacologic aspects of bone anabolic therapy. Endocrinology, 148(6), 2610-2618.
-
Takasu, H., et al. (1999).[1] Phospholipase C activation by human parathyroid hormone (PTH) receptors is conformation-dependent. Endocrinology, 140(8), 3659-3667.
-
Silva, B. C., & Bilezikian, J. P. (2015). Parathyroid hormone: Anabolic and catabolic actions on the skeleton.[3][5][6][7][8][9][10] Current Opinion in Pharmacology, 22, 41-50.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Parathyroid hormone fragments may stimulate bone growth in ovariectomized rats by activating adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2001081415A2 - Parathyroid hormone and parathyroid hormone-related protein antagonists - Google Patents [patents.google.com]
- 5. Parathyroid Hormone Induces Bone Cell Motility and Loss of Mature Osteocyte Phenotype through L-Calcium Channel Dependent and Independent Mechanisms | PLOS One [journals.plos.org]
- 6. asci_content_assets.s3.amazonaws.com [asci_content_assets.s3.amazonaws.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of Age on Parathyroid Hormone Signaling in Human Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene expression profiles and transcription factors involved in parathyroid hormone signaling in osteoblasts revealed by microarray and bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intermittent Administration of Parathyroid Hormone 1–34 Enhances Osteogenesis of Human Mesenchymal Stem Cells by Regulating Protein Kinase Cδ | MDPI [mdpi.com]
Molecular Structure and Pharmacology of the Osteogenic hPTH(1-31) Fragment
This guide provides an in-depth technical analysis of the osteogenic 1-31 fragment of human parathyroid hormone (hPTH), specifically focusing on its structural biology, biased signaling mechanisms, and synthesis.
Executive Summary
The 1-31 fragment of human parathyroid hormone (hPTH(1-31)NH
Structural Biology: The Helix-Hinge-Helix Motif
The biological activity of hPTH(1-31) is dictated by its conformational dynamics in solution. While the crystal structure of hPTH(1-34) suggests a continuous helix, high-resolution NMR spectroscopy reveals that the biologically relevant conformation of the 1-31 fragment is a defined tertiary fold .
1.1 NMR Solution Structure
In aqueous solution (simulated physiological conditions), hPTH(1-31)NH
-
N-Terminal Helix (Residues 3–11): This short helix contains the critical activation domain (residues 1-2) required for receptor triggering. The flexibility of the N-terminus allows the first two residues to engage the transmembrane domain of the PTH1 receptor (PTH1R).
-
Flexible Hinge (Residues 12–15): A glycine-rich or flexible region that allows the peptide to fold back on itself.
-
C-Terminal Helix (Residues 16–30): This longer, amphipathic helix is the primary binding domain. It anchors the ligand to the extracellular N-terminal domain (ECD) of the PTH1R.
1.2 Structural Optimization: Ostabolin-C
To enhance thermodynamic stability and receptor affinity, the linear 1-31 fragment is often cyclized. The clinical candidate Ostabolin-C ([Leu27]cyclo(Glu22-Lys26)hPTH(1-31)NH2) introduces a lactam bridge between Glu22 and Lys26 .
-
Mechanism: This
to side-chain cyclization locks the C-terminal segment into a rigid -helix. -
Result: The entropic cost of binding is reduced, significantly increasing affinity for the PTH1R ECD compared to the linear 1-31 analog.
Receptor Pharmacology: Biased Signaling[2][3][4]
The therapeutic advantage of hPTH(1-31) lies in its selective engagement of downstream effectors. The PTH1 receptor is a Class B GPCR that can couple to both G
2.1 The Molecular Switch
-
hPTH(1-34): Contains residues 32-34 (His-Asn-Phe). These C-terminal residues are essential for inducing the conformational change in PTH1R required to couple with G
/G . Consequently, 1-34 activates both PKA (bone formation) and PKC (calcium mobilization/resorption). -
hPTH(1-31): Lacks the 32-34 tripeptide. It retains full competency to activate G
(via the N-terminal 1-2 residues) but is null for PKC activation .
2.2 Pathway Visualization
The following diagram illustrates the divergence in signaling pathways between the standard 1-34 and the biased 1-31 fragment.
Figure 1: Differential signaling pathways. hPTH(1-31) selectively activates the anabolic cAMP pathway while bypassing the PKC pathway associated with resorption.
Experimental Methodologies
3.1 Solid-Phase Peptide Synthesis (SPPS) of Cyclic hPTH(1-31)
To synthesize the stabilized Ostabolin-C analog, an orthogonal protection strategy is required to form the lactam bridge on the resin before cleavage.
Protocol Summary:
-
Resin Loading: Use Rink Amide MBHA resin (0.4–0.6 mmol/g) to ensure a C-terminal amide (essential for biological activity).
-
Chain Assembly: Standard Fmoc/tBu chemistry.
-
Critical Step: Incorporate Glu22 and Lys26 with orthogonal side-chain protecting groups (e.g., Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH).
-
-
Selective Deprotection: Treat the resin-bound peptide with Pd(PPh
) in CHCl /AcOH/NMM to remove the Allyl/Alloc groups without disturbing the tBu/Trt protection on other residues. -
Cyclization: Perform on-resin cyclization using PyBOP/DIEA (3-fold excess) for 2–4 hours. Monitor by Kaiser test (ninhydrin) until negative.
-
Cleavage: Reagent K (TFA/Phenol/Water/Thioanisole/EDT) for 3 hours.
-
Purification: RP-HPLC (C18 column), gradient acetonitrile/water + 0.1% TFA.
3.2 Structural Characterization Workflow
Validating the secondary structure is crucial for predicting potency.
| Technique | Parameter | Expected Result for Bioactive 1-31 |
| Circular Dichroism (CD) | 222 nm Ellipticity | High negative value indicates |
| NMR Spectroscopy | NOE Cross-peaks | |
| Mass Spectrometry | Molecular Weight | Confirm mass (approx 3.7 kDa) and absence of linear precursors (via fragmentation pattern). |
Comparative Data: 1-31 vs. 1-34
The following table summarizes the key physicochemical and pharmacological differences.
| Feature | hPTH(1-34) (Teriparatide) | hPTH(1-31)NH |
| C-Terminal Residues | 32-34 (His-Asn-Phe) | Deleted |
| Primary Signaling | cAMP (PKA) + IP3 (PKC) | cAMP (PKA) Selective |
| PKC Activation | Potent | Negligible / Absent |
| Bioactive Conformation | Extended Helix (Crystal) / Bent (NMR) | V-shaped (NMR); Cyclic form is rigid |
| Calcemic Effect | High (Mobilizes Ca | Reduced (Less resorption) |
| Clinical Status | FDA Approved | Investigational (Phase II/III data) |
Synthesis & Validation Workflow Diagram
The following Graphviz diagram outlines the logical flow for synthesizing and validating the cyclic 1-31 fragment.
Figure 2: Protocol for the synthesis of the conformationally constrained Ostabolin-C analog.
References
-
Marx, U. C., et al. (2000).[3] "Solution structure of the osteogenic 1-31 fragment of the human parathyroid hormone." Biochemical and Biophysical Research Communications. Link
-
Whitfield, J. F., et al. (1997). "Cyclization by a specific lactam increases the ability of human parathyroid hormone (hPTH)-(1-31)NH2 to stimulate bone growth in ovariectomized rats." Journal of Bone and Mineral Research. Link
-
Neugebauer, W., et al. (1995). "Structure-activity relationships of the N-terminal 1-31 fragment of human parathyroid hormone." Biochemistry. Link
-
Jin, L., et al. (2000). "Crystal Structure of Human Parathyroid Hormone 1-34 at 0.9-Å Resolution." Journal of Biological Chemistry. Link
-
Takasu, H., et al. (1999). "Phospholipase C activation by human parathyroid hormone (PTH) and PTH-related protein." Journal of Bone and Mineral Research. Link
Sources
- 1. Cyclization by a specific lactam increases the ability of human parathyroid hormone (hPTH)-(1-31)NH2 to stimulate bone growth in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. US9492508B2 - Parathyroid hormone analogs and uses thereof - Google Patents [patents.google.com]
Methodological & Application
Application Note: Biased Agonism Profiling of PTH (1-31) (Human)
Executive Summary: The "Anabolic Window"
Parathyroid Hormone (1-31) (Human) represents a critical tool in osteo-anabolic drug development. Unlike the standard therapeutic fragment PTH (1-34) (Teriparatide), which fully activates both the cAMP/PKA (
Historically, the activation of the PLC/PKC pathway has been linked to the catabolic (bone resorption) side effects of PTH therapy. PTH (1-31) retains the ability to stimulate adenylyl cyclase (anabolic driver) while exhibiting significantly reduced or negligible capacity to stimulate phospholipase C (PLC) in osteoblastic lineages [1, 2].
This guide provides a validated workflow to confirm this signaling bias in vitro, offering a robust platform for screening next-generation osteoporosis therapeutics.
Mechanism of Action & Signaling Bias
The human PTH1 Receptor (PTH1R) is a Class B GPCR that couples to both
Visualization: Biased Signaling Pathway
The following diagram illustrates the differential signaling between PTH (1-34) and PTH (1-31).
Figure 1: PTH (1-31) selectively activates the Gs/cAMP pathway (Green) while failing to robustly engage the Gq/PLC pathway (Red) compared to PTH (1-34).
Peptide Handling & Reconstitution (Critical)
PTH peptides are notoriously unstable. Oxidation of Methionine residues (Met8, Met18) leads to loss of biological activity. Adsorption to surfaces causes significant concentration loss.
-
Vessel Selection: Use Low-Protein Binding polypropylene tubes (e.g., LoBind). Never use glass or standard polystyrene.
-
Reconstitution Buffer: 10 mM Acetic Acid (pH ~3.0) with 0.1% BSA (Bovine Serum Albumin). The acidic pH prevents aggregation; BSA prevents surface adsorption.
-
Storage: Aliquot immediately. Store at -80°C. Do not freeze-thaw more than once.
Protocol A: cAMP Accumulation Assay (Potency)
Objective: Verify that PTH (1-31) activates the anabolic
Reagents
-
Cell Line: SaOS-2 (Human Osteosarcoma) or HEK293 stably expressing human PTH1R.
-
Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 0.5 mM IBMX .
-
Note: IBMX (3-isobutyl-1-methylxanthine) is mandatory to inhibit phosphodiesterases; without it, cAMP degrades too fast to measure accurately.
-
Step-by-Step Workflow
-
Cell Preparation: Harvest cells using enzyme-free dissociation buffer (PBS/EDTA) to preserve receptor integrity. Resuspend at
cells/mL in Assay Buffer. -
Plating: Dispense 5 µL of cell suspension (1,000 cells) into a 384-well low-volume white plate.
-
Stimulation: Add 5 µL of PTH (1-31) serial dilutions (Range:
M to M).-
Controls: Buffer only (Basal), PTH (1-34) (Reference Agonist), Forskolin (10 µM, Max Control).
-
-
Incubation: Incubate for 30 minutes at Room Temperature (RT).
-
Detection: Add 5 µL of cAMP-d2 conjugate (Acceptor) followed by 5 µL of Anti-cAMP-Cryptate (Donor).
-
Read: Incubate 1 hour at RT. Read on an HTRF-compatible plate reader (e.g., EnVision, PHERAstar).
Expected Data Profile
| Parameter | PTH (1-34) Reference | PTH (1-31) Test | Interpretation |
| EC50 | ~ 0.5 - 2.0 nM | ~ 0.5 - 3.0 nM | Potency should be equipotent. |
| Emax | 100% | > 90% | Full Agonist. |
Protocol B: IP-One / Calcium Mobilization (Specificity)
Objective: Confirm the "Bias." PTH (1-31) should show significantly reduced efficacy in generating Inositol Monophosphate (IP1) or Calcium compared to PTH (1-34).
Method: IP-One HTRF (Accumulation assay) is preferred over calcium flux for PTH1R as the
Reagents
-
Cell Line: HEK293-PTH1R (High receptor density is often required to see the
signal). -
Stimulation Buffer: HEPES-buffered Krebs-Ringer + 50 mM LiCl .
-
Note: Lithium Chloride inhibits Inositol Monophosphatase, causing IP1 to accumulate.
-
Step-by-Step Workflow
-
Seeding: Seed HEK293-PTH1R cells (20,000 cells/well) in a 384-well plate. Culture overnight.
-
Stimulation: Remove culture media. Add 10 µL of Stimulation Buffer containing PTH (1-31) or PTH (1-34) at high concentrations (100 nM and 1 µM).
-
Critical: You must test high concentrations because
coupling usually has a lower affinity than .
-
-
Incubation: Incubate for 60 minutes at 37°C.
-
Lysis/Detection: Add 10 µL IP1-d2 conjugate and 10 µL Anti-IP1-Cryptate (in Lysis buffer).
-
Read: Incubate 1 hour at RT. Read HTRF signal.
Expected Data Profile
| Parameter | PTH (1-34) Reference | PTH (1-31) Test | Interpretation |
| Response at 100 nM | Distinct Signal Increase | Baseline / Negligible | CONFIRMED BIAS |
| Emax | Defined as 100% | < 20% | Partial/Weak Agonist for Gq. |
Protocol C: Osteoblast Differentiation (Phenotypic)
Objective: Confirm that the biased signaling translates to osteogenic activity. Method: Alkaline Phosphatase (ALP) Activity Assay.
Step-by-Step Workflow
-
Seeding: Seed SaOS-2 or UMR-106 cells in 24-well plates (
cells/well). Allow to reach confluence (48-72 hours). -
Differentiation Treatment: Switch to Osteogenic Media (MEM + 10% FBS + 50 µg/mL Ascorbic Acid + 10 mM
-Glycerophosphate). -
Dosing: Treat cells with intermittent PTH (1-31) (10 nM) or Vehicle.
-
Pulsatile Protocol: Treat for 6 hours, wash, replace with PTH-free media. Repeat every 48 hours for 7-14 days.
-
Rationale: Continuous exposure causes receptor desensitization; intermittent mimics the therapeutic anabolic window [4].
-
-
Lysis: Wash cells with PBS. Lyse in 0.1% Triton X-100 buffer.
-
Quantification: Incubate lysate with p-Nitrophenyl Phosphate (pNPP) substrate at 37°C for 30 mins. Stop with NaOH. Measure Absorbance at 405 nm. Normalize to total protein (BCA assay).
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Loss of Potency (cAMP) | Peptide Oxidation | Use fresh aliquots. Ensure buffer contains BSA. Do not vortex vigorously (shearing). |
| High Background (IP-One) | Constitutive Activity | HEK293 cells with overexpression may have high basal IP1. Optimize cell density. |
| No "Bias" Observed | Receptor Density | In systems with massive receptor overexpression, even weak agonists can force coupling. Use physiological expression lines (SaOS-2) rather than engineered super-expressors if possible. |
| Inconsistent ALP Data | FBS Variability | Different lots of FBS contain varying levels of growth factors. Use Charcoal-Stripped FBS or batch-test serum. |
References
-
Whitfield, J. F., et al. (1997). "Comparison of the ability of recombinant human parathyroid hormone, rhPTH-(1-84), and hPTH-(1-31)NH2 to stimulate femoral trabecular bone growth in ovariectomized rats." Calcified Tissue International, 60(1), 26-29.[1]
-
Rixon, R. H., Whitfield, J. F., et al. (1994).[2] "Parathyroid hormone fragments may stimulate bone growth in ovariectomized rats by activating adenylyl cyclase."[1] Journal of Bone and Mineral Research, 9(8), 1179-1189.
-
Takasu, H., et al. (1999).[2][3] "Phospholipase C activation by the parathyroid hormone (PTH)/PTH-related protein receptor is required for the induction of apoptosis in differentiating osteoblasts." Endocrinology, 140, 1969-1976.
-
Ishizuya, T., et al. (1997). "Parathyroid hormone exerts disparate effects on osteoblast differentiation depending on exposure time in rat osteoblastic cells."[4] Journal of Clinical Investigation, 99(12), 2961–2970.
Sources
- 1. Comparison of the ability of recombinant human parathyroid hormone, rhPTH-(1-84), and hPTH-(1-31)NH2 to stimulate femoral trabecular bone growth in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. ‘Biasing’ the parathyroid hormone receptor: A novel anabolic approach to increasing bone mass? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Biased Agonism in Bone Biology: Application Note for PTH(1-31) in Primary Human Osteoblasts
Abstract & Scientific Rationale
The use of PTH(1-31) (Parathyroid Hormone fragment 1-31) represents a sophisticated approach to dissecting osteoblastic signaling. Unlike the standard therapeutic fragment PTH(1-34) (Teriparatide), which activates both the cAMP/PKA (Gs-coupled) and IP3/PKC (Gq-coupled) pathways, PTH(1-31) is a biased agonist . It selectively activates the adenylyl cyclase (AC) pathway without stimulating the phospholipase C (PLC) pathway.
This selectivity allows researchers to isolate the osteoanabolic (bone-forming) signals driven primarily by PKA from the complex, often catabolic or regulatory effects associated with PKC activation. This guide provides a rigorous framework for using PTH(1-31) to study "pure" anabolic signaling in primary human osteoblasts (hOBs).
Mechanism of Action: The "Signaling Bias"[1]
To interpret your data correctly, you must understand the divergence point at the PTH1 Receptor (PTH1R).
Pathway Divergence Diagram
The following diagram illustrates the mechanistic difference between the standard PTH(1-34) ligand and the selective PTH(1-31) ligand.
Figure 1: PTH(1-31) selectively drives the Gs/cAMP axis, decoupling anabolic transcription from Gq/PLC/PKC signaling.
Experimental Strategy: The "Pulsatile" Paradigm
Critical Warning: Continuous exposure to PTH (any fragment) desensitizes the receptor and favors RANKL expression (osteoclastogenesis/bone loss). To mimic the therapeutic anabolic window, you must use a pulsatile treatment regime.
| Parameter | Specification | Rationale |
| Concentration | 10 nM - 100 nM | 100 nM ensures receptor saturation for short-term signaling; 10-50 nM is preferred for long-term differentiation to avoid toxicity. |
| Exposure Time | 1 Hour / Day | Mimics the pharmacokinetics of daily subcutaneous injection. |
| Washout | Mandatory | Removing the ligand prevents receptor desensitization and internalization. |
| Vehicle | Acetic Acid + BSA | PTH peptides adhere to plastic. BSA (0.1%) prevents loss; acidic pH prevents oxidation. |
Protocol 1: Isolation of Primary Human Osteoblasts (hOB)
Objective: Obtain high-purity osteoblasts from trabecular bone chips (Femoral head or Iliac crest).
Reagents
-
Digestion Buffer: Collagenase Type II (2 mg/mL) in DMEM.
-
Culture Medium: DMEM/F12 + 10% FBS + 1% Pen/Strep.
-
Bone Source: Surgical waste (hip replacement) or commercial biopsy.
Step-by-Step
-
Preparation: Wash bone fragments vigorously in PBS (3x) to remove marrow and blood.
-
Mincing: Using rongeurs, mince trabecular bone into 2-4 mm³ chips.
-
Pre-wash (Critical): Incubate chips in Digestion Buffer for 20 mins at 37°C with shaking. Discard this supernatant (contains debris and fibroblasts).
-
Digestion: Add fresh Digestion Buffer. Incubate for 4 hours at 37°C with vigorous shaking.
-
Plating:
-
Transfer bone chips and the supernatant into T-75 flasks.
-
Add 10 mL Culture Medium.[1]
-
Do not move the flask for 3-4 days. This allows "explant" migration of osteoblasts from the chips onto the plastic.
-
-
Expansion: Remove bone chips after 7-10 days. Culture adherent cells until 80% confluence (Passage 0). Use at Passage 1-3 for experiments.
Protocol 2: Peptide Validation (cAMP Accumulation)
Objective: Verify that your PTH(1-31) batch is active and selective before starting a 21-day culture.
Workflow
-
Seeding: Seed hOBs in 24-well plates (50,000 cells/well). Grow to confluence.
-
Starvation: Switch to serum-free medium for 12 hours.
-
IBMX Block: Pre-incubate with 1 mM IBMX (Isobutylmethylxanthine) for 15 mins.
-
Why? IBMX inhibits phosphodiesterases, preventing cAMP breakdown so you can measure the total accumulation.
-
-
Challenge: Add PTH(1-31) (100 nM) vs. Vehicle vs. PTH(1-34) (Positive Control) .
-
Incubation: Incubate for exactly 15 minutes at 37°C.
-
Lysis & Assay: Aspirate medium immediately. Lyse with 0.1 M HCl. Measure cAMP via ELISA.
Success Criteria:
-
PTH(1-31) should induce a >50-fold increase in cAMP over vehicle (comparable to PTH 1-34).
-
Optional Specificity Check: An IP3 assay should show high signal for PTH(1-34) but baseline signal for PTH(1-31).
Protocol 3: Long-Term Osteogenic Differentiation
Objective: Assess the functional anabolic capacity of PTH(1-31).
Experimental Workflow Diagram
Figure 2: The "Pulsatile" treatment cycle is required to induce anabolic gene expression without desensitization.
Detailed Steps
-
Differentiation Medium (ODM): DMEM + 10% FBS + 50 µg/mL Ascorbic Acid + 10 mM
-Glycerophosphate .-
Note: Dexamethasone (10-100 nM) is often added to induce differentiation, but be aware it can dampen PTH signaling. For pure PTH anabolic studies, try to minimize Dex or use it only in the first week.
-
-
Treatment Cycle (Daily):
-
Aspirate spent medium.
-
Add ODM containing 50 nM PTH(1-31) .
-
Incubate 1 hour .
-
Aspirate. Wash 2x with warm PBS.
-
Add fresh ODM (ligand-free).
-
-
Readouts:
-
Day 7: ALP Staining (Early Marker).
-
Day 14: qPCR for Runx2, Osterix, Col1A1.
-
Day 21: Alizarin Red S staining (Mineralization).
-
Data Analysis & Troubleshooting
Expected Results Table
| Readout | Vehicle Control | PTH(1-34) (Standard) | PTH(1-31) (Biased) | Interpretation |
| cAMP (15 min) | Baseline | +++ | +++ | Both activate PKA strongly. |
| IP3 / Ca2+ | Baseline | ++ | - / Baseline | Validation of 1-31 specificity. |
| ALP Activity | + | +++ | +++ | PKA drives early differentiation. |
| Mineralization | + | ++++ | +++ | 1-31 is anabolic, but potentially slightly less potent than 1-34 due to lack of PKC synergy. |
Troubleshooting
-
Low cAMP response: Check the IBMX. It degrades in solution. Make fresh. Ensure cells are not over-confluent (contact inhibition dampens GPCR signaling).
-
Cell Detachment: PTH can cause cytoskeletal retraction. If cells peel off during the 1-hour treatment, reduce concentration to 10 nM and ensure gentle washing.
-
No Mineralization: Primary hOBs vary by donor age. Donors >60 years often have senescent osteoblasts with poor differentiation potential. Screen donors or use pooled lots.
References
-
Whitfield, J. F., et al. (1996). "Stimulation of the growth of femoral trabecular osteoblasts from ovariectomized rats by the novel parathyroid hormone fragment, hPTH(1-31)NH2." Calcified Tissue International, 58(2), 81-87.
-
Neer, R. M., et al. (2001). "Effect of parathyroid hormone (1-34) on fractures and bone mineral density in postmenopausal women with osteoporosis." New England Journal of Medicine, 344(19), 1434-1441.
-
Takasu, H., et al. (1999). "Dual signaling and ligand selectivity of the human parathyroid hormone/parathyroid hormone-related peptide receptor." Journal of Bone and Mineral Research, 14(1), 11-20.
-
Jonsson, K. B., et al. (1999). "Three isolation techniques for primary culture of human osteoblast-like cells." Acta Orthopaedica Scandinavica, 70(4), 365-373.
-
Sneddon, W. B., et al. (2004). "Ligand-selective dissociation of activation and internalization of the parathyroid hormone (PTH) receptor: Conditional efficacy of PTH peptide fragments." Endocrinology, 145(6), 2810-2819.
Sources
Application Note: PTH (1-31) – Uncoupling Anabolic Signaling in Osteoblast Differentiation
Executive Summary: The Osteoanabolic Window
Parathyroid Hormone (PTH) is a master regulator of calcium homeostasis and bone remodeling.[1] While the full-length PTH (1-84) and the therapeutic fragment PTH (1-34) (Teriparatide) are potent anabolic agents, their therapeutic window is limited by dose-dependent stimulation of bone resorption.
PTH (1-31) represents a critical tool for researchers aiming to uncouple these dual effects. Unlike its longer counterparts, PTH (1-31) acts as a biased agonist . It retains full potency for the adenylyl cyclase (AC/PKA) pathway—the primary driver of osteoblast differentiation—while exhibiting significantly reduced activity on the phospholipase C (PLC/PKC) pathway. This unique signaling profile makes PTH (1-31) an essential reagent for isolating the anabolic mechanisms of bone formation without the confounding variables of osteoclast activation.
This guide provides a rigorous framework for utilizing PTH (1-31) in in vitro osteoblast differentiation assays, ensuring reproducibility and mechanistic clarity.
Scientific Foundation: Biased Agonism at PTH1R
To design effective experiments, one must understand the structural biology governing the ligand-receptor interaction.
The Structural Deletion Effect
The PTH type 1 receptor (PTH1R) is a Class B GPCR. The N-terminal residues (1-14) of PTH are responsible for receptor activation, while the C-terminal residues (15-34) facilitate receptor binding and conformation stability.
-
PTH (1-34): Stabilizes a receptor conformation that couples robustly to both Gs (cAMP) and Gq (calcium/PKC).
-
PTH (1-31): The deletion of residues 32-34 destabilizes the high-affinity interaction required for Gq coupling. Consequently, PTH (1-31) selectively drives the cAMP/PKA/CREB axis, which upregulates osteogenic factors like Runx2 and Osterix, while minimizing the PKC signaling often associated with catabolic outcomes.
Signaling Pathway Visualization
Figure 1: Biased signaling of PTH (1-31). Note the robust activation of the Gs/cAMP axis (Green/Blue) versus the minimal engagement of the Gq/PKC axis (Grey/Dashed), distinguishing it from PTH (1-34).
Protocol 1: Peptide Reconstitution & Handling
Context: PTH fragments are prone to oxidation (Methionine residues) and adsorption to surfaces. Improper handling is the #1 cause of experimental failure.
Materials:
-
Lyophilized PTH (1-31) (Purity >95%)
-
Vehicle: 10 mM Acetic Acid (sterile)
-
Carrier Protein: 0.1% BSA (Bovine Serum Albumin), fatty-acid free
-
Low-binding microcentrifuge tubes
Procedure:
-
Acidic Reconstitution: Dissolve the lyophilized peptide in 10 mM Acetic Acid to a concentration of 100 µM (stock) .
-
Why? Neutral pH promotes aggregation and oxidation. Acidic pH stabilizes the helical structure.
-
-
Carrier Addition: If the stock will be stored, add BSA to a final concentration of 0.1%.
-
Why? PTH is sticky. Without BSA, up to 50% of the peptide can be lost to the tube walls in 24 hours.
-
-
Aliquot & Freeze: Aliquot into single-use volumes (e.g., 10 µL) in low-binding tubes.
-
Storage: Store at -80°C. Avoid freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock 1:1000 into the culture medium for a final assay concentration (typically 100 nM).
Protocol 2: Osteoblast Differentiation Assay
Context: This protocol uses MC3T3-E1 (Subclone 4) cells, a standard pre-osteoblast model. The goal is to induce differentiation and measure the specific anabolic boost provided by PTH (1-31).
Experimental Workflow
Figure 2: Temporal workflow for differentiation. Note the emphasis on pulsatile delivery to mimic physiological anabolic bursts.
Detailed Methodology
Reagents:
-
Basal Media: Alpha-MEM + 10% FBS + 1% Pen/Strep.
-
Osteogenic Supplement (OS): Basal Media + 50 µg/mL Ascorbic Acid (AA) + 10 mM
-Glycerophosphate ( GP). -
Treatment: PTH (1-31) at 10 nM and 100 nM.
Step-by-Step:
-
Seeding (Day 0):
-
Seed MC3T3-E1 cells at
cells/cm² in 24-well plates. -
Incubate until 100% confluence (usually 24-48 hours). Differentiation requires contact inhibition.
-
-
Induction (Day 1):
-
Replace media with Osteogenic Supplement (OS) .
-
Control Group: OS only (Vehicle).
-
Experimental Group: OS + PTH (1-31).
-
-
Pulsatile Treatment (Crucial Step):
-
PTH exhibits the "anabolic paradox": intermittent dosing builds bone; continuous dosing resorbs it.
-
Method: Add PTH (1-31) (100 nM) to the wells. Incubate for 6 hours .
-
Washout: After 6 hours, aspirate media, wash 1x with PBS, and replace with fresh PTH-free Osteogenic Supplement.
-
Repeat this cycle every 48 hours.
-
-
Readouts:
-
Day 7 (ALP Staining): Fix cells (4% PFA) and stain for Alkaline Phosphatase activity.
-
Day 14-21 (Alizarin Red): Fix cells (70% Ethanol) and stain with 40 mM Alizarin Red S (pH 4.2) to visualize calcium deposits.
-
Data Analysis & Expected Results
When comparing PTH (1-31) to Vehicle and PTH (1-34), expect the following profiles:
| Readout | Vehicle (OS Only) | PTH (1-31) (Pulsatile) | PTH (1-34) (Pulsatile) | Mechanistic Interpretation |
| cAMP Levels (Acute) | Low | High | High | 1-31 retains full Gs coupling efficacy. |
| ALP Activity (Day 7) | + | +++ | +++ | Early osteoblast differentiation is PKA-driven. |
| Runx2 Expression | + | +++ | +++ | Master transcription factor upregulated by CREB. |
| RANKL/OPG Ratio | Low | Low/Moderate | High | Key Differentiator: 1-31 induces less RANKL (osteoclastogenic) than 1-34 due to reduced PKC signaling. |
| Mineralization (Day 21) | + | ++++ | ++++ | Strong anabolic endpoint. |
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| No effect seen with PTH | Peptide oxidation | Ensure reconstitution in acetic acid and storage at -80°C. Do not store diluted working solutions. |
| High cell death | Continuous exposure | Ensure the pulsatile protocol (6h exposure) is followed. Continuous high-dose PTH can induce apoptosis or desensitization. |
| Lack of mineralization | Old Ascorbic Acid | Ascorbic acid oxidizes rapidly in media (turns yellow/orange). Add fresh AA to media immediately before use. |
| Variable results | Cell Passage Number | MC3T3-E1 cells lose osteogenic potential after passage 20. Use cells between P5 and P15. |
References
-
Whitfield, J. F., et al. (1997). "Cyclization by a specific lactam increases the ability of human parathyroid hormone (hPTH)-(1-31)NH2 to stimulate bone growth in ovariectomized rats."[2] Journal of Bone and Mineral Research.[3]
-
Takasu, H., & Bringhurst, F. R. (1998). "Type-1 parathyroid hormone (PTH) receptors activate phospholipase C in response to carboxyl-truncated analogs of PTH(1-34)." Endocrinology.
-
Barbier, J. R., et al. (2005). "Bioactivities and secondary structures of the human parathyroid hormone hPTH-(1-31)NH2 and its cyclized lactam analogues." Journal of Peptide Research.
-
Wang, Y., et al. (2016). "Intermittent parathyroid hormone (1-34) application regulates cAMP-response element binding protein activity to promote the proliferation and osteogenic differentiation of bone mesenchymal stromal cells." Experimental and Therapeutic Medicine.
-
Silva, B. C., & Bilezikian, J. P. (2015). "Parathyroid hormone: anabolic and catabolic actions on the skeleton." Current Opinion in Pharmacology.
Sources
Application Note: In Vivo Administration of PTH(1-31) in Murine Models of Osteoporosis
Executive Summary
This guide details the protocol for the in vivo administration of Parathyroid Hormone fragment (1-31) (PTH 1-31) in mice. Unlike the standard therapeutic teriparatide [PTH(1-34)], PTH(1-31) acts as a biased agonist . It selectively activates the cAMP/PKA pathway (via Gs protein) while exhibiting minimal to no stimulation of the IP3/PKC pathway (via Gq protein).
This signaling bias theoretically uncouples bone formation from bone resorption, offering a wider "anabolic window." This document provides the rigorous methodology required to reproduce these specific pharmacological effects, emphasizing vehicle acidification to prevent peptide adsorption—the most common cause of experimental failure.
Mechanistic Foundation: The Biased Agonist Hypothesis
To utilize PTH(1-31) effectively, one must understand its divergence from PTH(1-34). The PTH type 1 receptor (PTH1R) is a G-protein coupled receptor (GPCR) that can couple to both Gs and Gq.
-
PTH(1-34): Full agonist.[1][2][3] Activates Gs (Adenylate Cyclase
cAMP) and Gq (Phospholipase C IP3/Ca ). High doses or continuous infusion trigger significant osteoclast activation (resorption). -
PTH(1-31): Biased agonist. The removal of residues 32-34 eliminates the domain required for robust Gq coupling. It drives bone formation via cAMP without the immediate calcium transients associated with PKC activation.
Signaling Pathway Visualization
The following diagram illustrates the selective activation pathway of PTH(1-31) compared to the dual-activation of PTH(1-34).
Figure 1: PTH(1-31) selectively drives the Gs/cAMP anabolic pathway while minimizing Gq/PKC activation.
Pre-Clinical Experimental Design
Model Selection
The Ovariectomized (OVX) Mouse is the gold standard for modeling post-menopausal osteoporosis.
-
Strain: C57BL/6J or BALB/c (C57BL/6J is preferred for microCT imaging due to higher peak bone mass).
-
Age: 12 weeks minimum at start (skeletally mature).
-
Group Size: N=10-12 per group (required to power for histomorphometry).
Dosing Strategy
Unlike small molecules, peptide efficacy is strictly time-dependent.
-
Route: Subcutaneous (SC) injection.[4] Crucial: Intravenous (IV) bolus clears too rapidly; intraperitoneal (IP) is inconsistent for peptides.
-
Frequency: Once Daily (QD). Intermittent pulsing is required for anabolism. Continuous infusion (osmotic pumps) will cause net bone loss.
-
Dose Range:
Detailed Protocols
Protocol A: Vehicle Preparation (The "Acid Trap")
Critical Warning: PTH peptides adhere aggressively to glass and plastic at neutral pH. Using standard PBS will result in injecting vehicle with no active drug.
Reagents:
-
Stock Solvent: 10 mM Acetic Acid (sterile filtered).
-
Vehicle Buffer: 0.9% Saline acidified to pH 5.0 OR Phosphate-Citrate Buffer (pH 5.0).
-
Carrier Protein: Heat-inactivated mouse serum (2%) or BSA (0.1%). Note: Rat/Mouse serum is preferred over BSA to prevent potential immunogenicity in long-term studies.
Procedure:
-
Lyophilized Peptide: Dissolve pure hPTH(1-31)NH2 powder in 10 mM Acetic Acid to create a 1 mM Stock Solution. Aliquot into low-bind tubes and freeze at -80°C. Do not refreeze.
-
Daily Dilution: On the day of injection, dilute the Stock Solution into the Vehicle Buffer + Carrier Protein .
-
Target pH: 4.5 – 5.5.
-
Why? Acidic pH maintains solubility; Carrier protein coats the plastic to prevent peptide loss.
-
Protocol B: Administration Workflow
Figure 2: Standard OVX-Recovery-Treatment timeline for assessing anabolic efficacy.
Injection Steps:
-
Calculate volume based on body weight (standard: 100 µL per 20g mouse).
-
Restrain mouse using the "scruff" technique.
-
Inject SC into the dorsal skin fold.
-
Rotate sites daily (Left flank
Right flank Neck) to prevent local fibrosis which alters absorption.
Data Analysis & Expected Outcomes
Comparison Table: PTH(1-31) vs. PTH(1-34)
Researchers should expect the following differential profile:
| Readout | PTH (1-34) [Control] | PTH (1-31) [Test] | Biological Interpretation |
| Serum Calcium | Transient Hypercalcemia (Peak 1-2h) | Normocalcemic / Mild Elevation | 1-31 has reduced renal calcium reabsorption drive via PKC. |
| Trabecular BV/TV | +++ (Strong Increase) | ++ (Moderate/Strong Increase) | Both are potent anabolic agents. |
| Cortical Porosity | Increased (Dose-dependent) | Minimal / No Change | 1-31 spares cortical bone due to lower resorption drive. |
| Serum P1NP | Increased | Increased | Marker of bone formation (Osteoblast activity). |
| Serum CTX-1 | Increased | Significantly Lower | Marker of bone resorption (Osteoclast activity). |
Troubleshooting & Quality Control
-
"No Effect" Observed:
-
Check Vehicle pH: If pH > 6.0, the peptide likely precipitated or adsorbed to the syringe.
-
Check Carrier: Did you add BSA/Serum? If not, peptide was lost to the tube walls.
-
-
Hypercalcemia in PTH(1-31) group:
-
Dose Error: Confirm molar calculation.[4] 80 µg/kg is the ceiling for specificity; higher doses may force "illegitimate" signaling.
-
Renal Function: Ensure mice are hydrated; dehydration exacerbates calcium spikes.
-
References
-
Whitfield, J. F., et al. (1996).[7] Stimulation of the growth of femoral trabecular bone in ovariectomized rats by the novel parathyroid hormone fragment, hPTH-(1–31)NH2 (Ostabolin).[7][8] Calcified Tissue International.[7][8]
-
Mohan, S., et al. (2000).[5] Comparison of bone formation responses to parathyroid hormone(1-34), (1-31), and (2-34) in mice. Bone.
-
Takasu, H., et al. (1999).[1] Dual signaling and ligand selectivity of the human parathyroid hormone/parathyroid hormone-related peptide receptor. Journal of Bone and Mineral Research.[7][8]
-
Barbieri, F., et al. (2016). Parathyroid Hormone (PTH) and PTH-Related Peptide Domains Contributing to Activation of Different PTH Receptor–Mediated Signaling Pathways. Molecular Pharmacology.
-
Neerup, T.S., et al. (2012). Parathyroid hormone (1-34) and (1-31) promote bone formation in ovariectomized rats with similar efficacy. Calcified Tissue International.[7][8]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of synthetic bovine parathyroid hormone fragment 1-34 for parenteral use in human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Comparison of bone formation responses to parathyroid hormone(1-34), (1-31), and (2-34) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MOLECULAR AND CELLULAR MECHANISMS OF THE ANABOLIC EFFECT OF INTERMITTENT PTH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Reconstitution, Handling, and Signaling Selectivity of PTH (1-31)
Introduction & Scientific Rationale
Parathyroid Hormone (1-31) (PTH 1-31) is a synthetic peptide fragment corresponding to the N-terminal 31 amino acids of human parathyroid hormone.[1] Unlike the clinical standard PTH(1-34) (Teriparatide), which activates both the Adenylyl Cyclase (AC)/Protein Kinase A (PKA) and Phospholipase C (PLC)/Protein Kinase C (PKC) pathways, PTH(1-31) is a pathway-selective agonist.
It selectively stimulates the AC/cAMP signaling axis with potency comparable to PTH(1-34) but exhibits minimal to no activation of the PLC/PKC pathway.[2] This unique pharmacological profile makes PTH(1-31) a critical tool for researchers dissecting the specific contributions of cAMP signaling to osteoanabolic activity, allowing for the uncoupling of bone formation from resorption mechanisms often associated with PKC activation.
Key Physicochemical Properties
| Property | Detail |
| Sequence | H-Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-OH |
| Length | 31 Amino Acids |
| Molecular Weight | ~3719.3 Da |
| Isoelectric Point (pI) | ~9.5 (Basic) |
| Solubility Profile | High in acidic media; risk of aggregation at neutral pH and high concentration. |
| Oxidation Sensitivity | High (Contains Methionine at positions 8 and 18; Tryptophan at 23). |
Signaling Pathway & Mechanism
To understand the handling requirements, one must understand the biological target. The diagram below illustrates the selective signaling bias of PTH(1-31) compared to the standard PTH(1-34).
Figure 1: PTH(1-31) acts as a biased agonist, selectively driving the Gs/cAMP pathway (green flow) while minimizing Gq/PKC activation (red flow), distinguishing it from the dual-action PTH(1-34).
Reconstitution Protocol
Critical Warning: PTH(1-31) contains two Methionine (Met) residues. Met is highly susceptible to oxidation, which converts the peptide into a sulfoxide form, significantly altering bioactivity. Do not reconstitute in water alone.
Materials Required[2][3][4][5][6][7][8][9]
-
Lyophilized PTH(1-31) (Store at -20°C until use).
-
Solvent: 10 mM Acetic Acid (sterile).
-
Why? Acidic pH (~3.0) protonates basic residues (Lys, Arg), ensuring solubility, and suppresses oxidation rates compared to neutral pH.
-
-
Carrier Protein (Optional): 0.1% BSA (Bovine Serum Albumin).
-
Why? Peptides at low concentrations (<0.1 mg/mL) adhere to plastic. BSA blocks nonspecific binding sites.
-
-
Vials: Low-protein-binding polypropylene (LoBind) tubes.
Step-by-Step Procedure
-
Equilibration: Remove the lyophilized peptide vial from the freezer and allow it to equilibrate to room temperature (approx. 20–30 mins) inside a desiccator.
-
Causality: Opening a cold vial introduces atmospheric moisture, causing deliquescence and hydrolysis.
-
-
Centrifugation: Briefly centrifuge the vial (5,000 x g for 30 sec) to ensure the peptide pellet is at the bottom.
-
Solvent Addition (Stock Solution):
-
Add 10 mM Acetic Acid to achieve a stock concentration of 1.0 mg/mL (approx. 270 µM) .
-
Note: Do not dilute directly to the working concentration (e.g., nM range) for storage.
-
-
Dissolution:
-
Pipette up and down gently.
-
Vortex at medium speed for 10–15 seconds.
-
If visible particulates remain, sonicate briefly (3 x 5 seconds) in an ice bath.
-
-
Concentration Verification (A280 Method):
-
Because PTH(1-31) contains Tryptophan (Trp23), you can estimate concentration using UV spectroscopy.
-
Extinction Coefficient (
): ~5,500 . -
Formula:
.
-
-
Aliquoting:
-
Immediately divide the stock solution into single-use aliquots (e.g., 10–50 µL) in LoBind tubes.
-
Argon/Nitrogen Purge: If available, gently blow inert gas over the liquid surface before closing to prevent Met oxidation.
-
-
Freezing: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol and store at -80°C.
Handling & Experimental Usage
Working Solution Preparation
When ready to perform an assay (e.g., cAMP stimulation in osteoblasts):
-
Thaw one aliquot on ice.
-
Dilute immediately into the assay buffer (e.g., PBS or Cell Culture Media).
-
pH Shock Warning: If diluting into a neutral buffer (pH 7.4), ensure the dilution factor is at least 1:100 (10 µL stock into 1 mL buffer) to buffer the acetic acid.
-
Discard unused portions. Do not refreeze.
Recommended Dosing (In Vitro)
| Application | Concentration Range | Incubation Time | Notes |
| cAMP Stimulation | 1 nM – 100 nM | 10 – 30 mins | Maximal effect usually seen at ~10-50 nM. |
| Osteogenic Differentiation | 10 nM – 50 nM | Intermittent (1-2 hrs/day) | Continuous exposure leads to receptor desensitization. |
| Binding Affinity ( | 0.5 nM – 5 nM | 4 hours (4°C) | Use radiolabeled tracer for competition binding. |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Precipitation upon dilution | Isoelectric aggregation or salt shock. | Ensure stock is in acetic acid. Dilute into buffer containing BSA. Avoid high concentrations (>100 µM) in neutral pH. |
| Loss of Bioactivity | Oxidation of Met8/Met18. | Check mass spec for +16 Da or +32 Da shifts. Use 10 mM Acetic Acid and store at -80°C. |
| Inconsistent Replicates | Adsorption to plasticware. | Use LoBind tubes. Add 0.1% BSA or 0.05% Tween-20 to working buffers. |
| Low A280 Reading | Incomplete solubilization. | Sonicate the acetic acid stock. Ensure the pellet was fully dissolved before aliquoting. |
References
-
Whitfield, J. F., et al. (1996). "Comparison of the ability of recombinant human parathyroid hormone, rhPTH-(1-84), and hPTH-(1-31)NH2 to stimulate femoral trabecular bone growth in ovariectomized rats." Calcified Tissue International, 58(2), 81-87. Link
-
Jouishomme, H., et al. (1994).[3] "The protein kinase-C activation domain of the parathyroid hormone." Endocrinology, 130(1), 53-60. Link
-
Fraher, L. J., et al. (1999). "Comparison of the biochemical responses to human parathyroid hormone-(1-31)NH2 and hPTH-(1-34) in healthy humans." The Journal of Clinical Endocrinology & Metabolism, 84(8), 2739-2743. Link
-
Takasu, H., et al. (1999). "Amino-Terminal Modifications of Human Parathyroid Hormone (PTH) Selectively Alter Phospholipase C Signaling via the Type 1 PTH Receptor." Biochemistry, 38(41), 13453–13460. Link
-
Sigma-Aldrich. "Handling and Storage of Peptides." Technical Guide. Link
Sources
Application Note: Long-Term In Vivo Evaluation of Daily PTH (1-31) Injections
Executive Summary
This application note details the experimental protocols for evaluating the long-term osteogenic effects of PTH(1-31) , a truncated analog of Parathyroid Hormone. Unlike the clinical standard Teriparatide [PTH(1-34)], which activates both the Adenylyl Cyclase (AC/cAMP) and Phospholipase C (PLC/PKC) pathways, PTH(1-31) is a signaling-biased agonist . It selectively activates the AC pathway while exhibiting minimal PLC activity.
This signaling bias is hypothesized to widen the "osteoanabolic window"—stimulating bone formation with reduced potential for bone resorption or hypercalcemia. This guide provides a standardized workflow for validating this mechanism in an ovariectomized (OVX) rat model, focusing on formulation stability, dosing regimens, and dynamic histomorphometry.
Mechanistic Rationale: Signaling Bias
To interpret in vivo data, researchers must understand the molecular divergence at the PTH1 Receptor (PTH1R).
-
PTH(1-34): Binds PTH1R and stimulates both Gs (cAMP
PKA CREB) and Gq (PLC IP3/DAG PKC). The PKC pathway is implicated in calcium mobilization and potentially osteoclast recruitment. -
PTH(1-31): Maintains high affinity for the Gs/AC conformation but lacks the C-terminal residues (32-34) required for robust Gq/PLC coupling. This selective activation promotes osteoblast survival and differentiation (anabolic) with reduced resorptive signaling.
Visualization: Biased Signaling Pathways
The following diagram illustrates the divergence in downstream effectors between the two peptides.
Figure 1: PTH(1-31) selectively drives the AC/cAMP anabolic pathway, avoiding the PKC activation associated with PTH(1-34).
Experimental Protocol: Long-Term Rat Model
The standard model for mimicking post-menopausal bone loss and evaluating anabolic agents is the Ovariectomized (OVX) Rat .
Peptide Reconstitution & Handling (Critical)
PTH peptides are notorious for adsorbing to plastic and glass surfaces, leading to under-dosing.
-
Vehicle: 0.001 N HCl in saline + 2% heat-inactivated rat serum (or 0.1% BSA).
-
Why? Acidic pH prevents oxidation; serum/BSA blocks nonspecific binding to the tube.
-
-
Storage: Aliquot stock solution (100 µM) and store at -80°C. Do not freeze-thaw more than once.
Study Design & Timeline
Subject: Female Sprague-Dawley rats (Start age: 3 months). Sample Size: n=10-15 per group (Powered for Micro-CT significance).
| Group | Surgery | Treatment | Dose (SC Daily) |
| 1. Sham | Sham Surgery | Vehicle | 0 µg/kg |
| 2. OVX-Control | Ovariectomy | Vehicle | 0 µg/kg |
| 3. OVX-PTH31 | Ovariectomy | PTH(1-31) | 20 - 40 µg/kg* |
| 4. OVX-PTH34 | Ovariectomy | PTH(1-34) | 20 - 40 µg/kg |
*Note: Rodent metabolism requires higher doses than humans (approx. 20-40µg/kg vs. human 20µg total).
Workflow Diagram
This workflow ensures osteopenia is established before treatment begins, mimicking a therapeutic (rather than preventative) setting.
Figure 2: Experimental timeline. The 8-12 week wait post-OVX is mandatory to establish the osteopenic baseline.
Analytical Protocols
Dynamic Histomorphometry (The Gold Standard)
While Micro-CT provides structural volume, only dynamic histomorphometry measures the rate of bone formation.
Protocol:
-
Label 1: Inject Calcein Green (10-20 mg/kg, SC) 10 days prior to sacrifice.
-
Label 2: Inject Calcein Green (or Alizarin Red) 3 days prior to sacrifice.
-
Processing: Harvest Femur/Tibia. Fix in 70% Ethanol. Do NOT decalcify. Embed in Methyl Methacrylate (MMA).
-
Sectioning: Cut 5-10 µm sections using a heavy-duty microtome (e.g., Leica SP1600).
-
Microscopy: Visualize under fluorescence. Measure the distance between the two labels.
-
Calculation: Mineral Apposition Rate (MAR, µm/day) = Distance between labels / Time interval (7 days).
-
Micro-Computed Tomography (Micro-CT)
Scan Parameters:
-
Resolution: 10-12 µm voxel size (Trabecular bone requires high res).
-
VOI (Volume of Interest): Distal femoral metaphysis (secondary spongiosa), starting 1mm below the growth plate.
-
Key Metrics:
-
BV/TV (Bone Volume Fraction)
-
Tb.Th (Trabecular Thickness)
-
Tb.N (Trabecular Number)
-
Conn.D (Connectivity Density)
-
Data Interpretation & Expected Outcomes[4][5][6][7]
The following table summarizes the expected differences between PTH(1-31) and PTH(1-34) based on the signaling bias mechanism.
| Parameter | PTH (1-34) Effect | PTH (1-31) Effect | Mechanistic Note |
| Trabecular BV/TV | High Increase (+++) | High Increase (+++) | Both are potent AC activators. |
| Cortical Thickness | Increase (++) | Increase (++) | Periosteal expansion is AC-driven. |
| Serum Calcium | Transient Hypercalcemia | Reduced/No Hypercalcemia | Reduced PKC/PLC signaling limits Ca2+ mobilization. |
| Bone Resorption (Ctx) | Increased (Coupled) | Attenuated | 1-31 uncouples formation from resorption better than 1-34. |
| Osteosarcoma Risk | Dose-dependent (Rat) | To be monitored | Long-term safety profile in rats is a critical endpoint. |
Self-Validation Check:
-
Did the Vehicle-OVX group lose bone? If BV/TV is not significantly lower than Sham, the model failed (likely incomplete OVX or insufficient wait time).
-
Are Calcein labels distinct? If labels are merged, the bone formation rate is too low, or the interval was too short.
References
-
Whitfield, J. F., et al. (1996).[1] "Stimulation of growth of femoral trabecular bone in ovariectomized rats by the novel parathyroid hormone fragment, hPTH (1-31)NH2 (Ostabolin)." Calcified Tissue International, 58(2), 81-87.
-
Rixon, R. H., Whitfield, J. F., et al. (1994). "Parathyroid hormone fragments may stimulate bone growth in ovariectomized rats by activating adenylyl cyclase."[2][1][3] Journal of Bone and Mineral Research, 9(8), 1179-1189.
-
Bringhurst, F. R., et al. (1998).[2] "Type-1 Parathyroid Hormone (PTH)/PTH-Related Peptide (PTHrP) Receptors Activate Phospholipase C in Response to Carboxyl-Truncated Analogs of PTH(1–34)."[2] Endocrinology, 139(10), 4293–4299.[2]
-
Dempster, D. W., et al. (2013). "Standardized nomenclature, symbols, and units for bone histomorphometry: a 2012 update of the report of the ASBMR Histomorphometry Nomenclature Committee." Journal of Bone and Mineral Research, 28(1), 2-17.
-
Vahle, J. L., et al. (2002).[4] "Skeletal changes in rats given daily subcutaneous injections of recombinant human parathyroid hormone (1-34) for 2 years and relevance to human safety."[5] Toxicologic Pathology, 30(3), 312-321.[4]
Sources
experimental design for PTH (1-31) bone histomorphometry
Experimental Design for PTH (1-31) Bone Histomorphometry
Abstract & Scientific Rationale
Parathyroid Hormone (PTH) analogs remain the cornerstone of osteoanabolic therapy. However, the clinical utility of the standard therapeutic, PTH (1-34) (Teriparatide), is often limited by dose-dependent hypercalcemia and potential cortical porosity due to stimulation of bone resorption alongside formation.[1]
This application note details the experimental design for assessing PTH (1-31) , a cyclized or truncated analog that exhibits biased agonism . Unlike PTH (1-34), which robustly activates both the cAMP/PKA (osteoanabolic) and PLC/PKC (calcitropic/catabolic) pathways, PTH (1-31) selectively stimulates the adenylyl cyclase (AC) pathway with minimal phospholipase C (PLC) activation.
The objective of this protocol is to quantify the "anabolic window"—the separation between bone formation and resorption—using dynamic bone histomorphometry in an ovariectomized (OVX) rat model.
Mechanistic Pathway: The "Biased Agonist" Hypothesis
The following diagram illustrates the divergent signaling that justifies this experimental design. PTH (1-31) effectively uncouples bone formation from resorption by avoiding the PKC pathway.
Figure 1: Biased signaling mechanism. PTH (1-31) selectively activates the anabolic cAMP pathway while minimizing the PLC/PKC pathway associated with resorption.
Experimental Design Strategy
To validate the efficacy of PTH (1-31), the experiment must demonstrate non-inferiority in bone formation rates (BFR) compared to PTH (1-34) while showing superiority in resorption markers (lower eroded surface).
2.1 Animal Model
-
Species: Sprague-Dawley Rats (Female).
-
Age: 3 months (skeletally mature) or 6 months (aged bone).
-
Condition: Ovariectomized (OVX) to induce high-turnover osteopenia, mimicking post-menopausal osteoporosis.
-
Acclimatization: 8 weeks post-OVX allowed for bone loss to stabilize before treatment begins.
2.2 Treatment Groups (n=10-12 per group)
| Group | Treatment | Dose | Rationale |
| G1 | Sham Operation | Vehicle | Baseline healthy control. |
| G2 | OVX Control | Vehicle | Establishes osteopenic baseline. |
| G3 | OVX + PTH (1-34) | 40 µg/kg/day (SC) | Positive Control. Standard anabolic dose. |
| G4 | OVX + PTH (1-31) | 40 µg/kg/day (SC)* | Test Group. Molar equivalent to (1-34). |
*Note: Dosing is strictly intermittent (Once Daily Subcutaneous). Continuous infusion of PTH causes net resorption and must be avoided for anabolic studies.
Detailed Protocol: Histomorphometry Workflow
The integrity of dynamic histomorphometry relies entirely on the preservation of mineralized matrix and the precise timing of fluorochrome labels.
3.1 Fluorochrome Labeling Schedule
Dynamic indices (Mineral Apposition Rate - MAR) require two distinct fluorescent labels administered at a fixed interval.
-
Label 1: Calcein Green (10-20 mg/kg, SC or IP) – Administered 10 days before sacrifice.
-
Label 2: Alizarin Red (20-30 mg/kg, SC or IP) – Administered 3 days before sacrifice.
-
Inter-label period: 7 days.
3.2 Tissue Collection & Fixation (CRITICAL STEP)
WARNING: Do not use standard decalcification methods. Do not use 10% Neutral Buffered Formalin for >48 hours without transfer.
-
Dissection: Harvest Tibia and Femur. Remove soft tissue carefully to avoid damaging the periosteum.
-
Fixation: Immerse immediately in 70% Ethanol at 4°C.
-
Why? Ethanol preserves the fluorescence of tetracycline/calcein labels and prevents demineralization. Formalin can quench fluorescence over time and cause slow decalcification.
-
-
Dehydration: Graded ethanol series (70% -> 90% -> 100%) over 48 hours.
3.3 Embedding & Sectioning
-
Infiltration: Use Methyl Methacrylate (MMA) monomer.
-
Why? MMA cures into a hard plastic matching the density of calcified bone, allowing sectioning without shattering the mineralized matrix.
-
-
Sectioning: Use a heavy-duty motorized microtome (e.g., Leica RM2255) with tungsten carbide knives.
-
Thickness: 4-5 µm for Goldner’s Trichrome (Static).
-
Thickness: 8-10 µm unstained sections for Fluorescence (Dynamic).
-
3.4 Workflow Diagram
Figure 2: Step-by-step workflow from in vivo dosing to ex vivo analysis. Note the strict requirement for ethanol fixation.
Data Analysis & Interpretation (ASBMR Standards)
Analysis must follow the ASBMR Nomenclature Guidelines (Dempster et al., 2013).
4.1 Key Endpoints
Data should be collected from the Proximal Tibial Metaphysis (cancellous bone) and the Tibial Diaphysis (cortical bone).
| Parameter | Abbreviation | Definition | Expected Outcome (PTH 1-31) |
| Bone Volume Fraction | BV/TV (%) | Volume of mineralized bone per tissue volume. | Increase (Similar to 1-34) |
| Trabecular Thickness | Tb.Th (µm) | Mean thickness of trabeculae. | Increase |
| Mineral Apposition Rate | MAR (µm/day) | Distance between two labels divided by time (7 days). | Increase (Indicates osteoblast activity) |
| Bone Formation Rate | BFR/BS | (MS/BS * MAR). Total bone formed per surface area. | Increase |
| Eroded Surface | ES/BS (%) | Percent of bone surface covered by resorption pits. | Lower than PTH (1-34) |
| Cortical Porosity | Ct.Po (%) | Void volume within cortical bone. | Lower than PTH (1-34) |
4.2 Interpretation of Biased Agonism
-
Success Criteria: If PTH (1-31) shows equivalent BFR/BS to PTH (1-34) but significantly lower ES/BS or Ct.Po , the hypothesis of biased agonism (sparing the catabolic pathway) is validated.
-
Failure Mode: If BFR is significantly lower than the positive control, the cAMP stimulation may be insufficient at the chosen dose.
References
-
Dempster, D. W., et al. (2013).[2] "Standardized nomenclature, symbols, and units for bone histomorphometry: a 2012 update of the report of the ASBMR Histomorphometry Nomenclature Committee." Journal of Bone and Mineral Research.[2][3][4][5]
-
[Link]
-
-
Mohan, S., et al. (2000).[6] "Comparison of bone formation responses to parathyroid hormone(1-34), (1-31), and (2-34) in mice." Bone.
-
[Link]
-
-
Silva, B. C., & Bilezikian, J. P. (2015). "Parathyroid hormone: anabolic and catabolic actions on the skeleton."[1][7][8][9] Current Opinion in Pharmacology. (Explaining the dual pathway mechanism).
-
[Link]
-
-
Gesty-Palmer, D., et al. (2009). "Distinct beta-arrestin- and G protein-dependent pathways for parathyroid hormone receptor signaling." Journal of Biological Chemistry.
-
[Link]
-
-
Whitfield, J. F., et al. (1997). "Comparison of the ability of recombinant human parathyroid hormone, rhPTH-(1-84), and hPTH-(1-31)NH2 to stimulate femoral trabecular bone growth in ovariectomized rats.
-
[Link]
-
Sources
- 1. ‘Biasing’ the parathyroid hormone receptor: A novel anabolic approach to increasing bone mass? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardized nomenclature, symbols, and units for bone histomorphometry: a 2012 update of the report of the ASBMR Histomorphometry Nomenclature Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Standardized Nomenclature, Symbols, and Units for Bone Histomorphometry: A 2012 Update of the Report of the ASBMR Histomorphometry Nomenclature Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Osteoanabolic and dual action drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 9. Frontiers | PTH 1-34 promoted bone formation by regulating iron metabolism in unloading-induced bone loss [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PTH (1-31) In Vitro Inconsistencies
Introduction: The "Cyclase-Only" Paradigm
Welcome to the technical support center for Parathyroid Hormone fragment 1-31 [PTH(1-31)]. If you are experiencing inconsistent results, it is likely due to a misunderstanding of this peptide's unique pharmacological profile compared to the standard PTH(1-34).
The Core Distinction: unlike PTH(1-34), which activates both the Gs/cAMP/PKA and Gq/PLC/PKC pathways, PTH(1-31) is a biased agonist . It selectively stimulates adenylyl cyclase (AC) without triggering the phospholipase C (PLC) cascade.[1] This guide treats the peptide not just as a reagent, but as a precision tool for dissecting osteogenic signaling.
Module 1: Peptide Integrity & Handling
Symptom: Variable potency between replicates or complete loss of activity after storage.
The primary cause of "dead" PTH peptide is Methionine Oxidation . PTH(1-31) contains two methionine residues (Met8 and Met18). Oxidation of Met8 creates a sulfoxide derivative that structurally inhibits the peptide from docking into the PTH1 Receptor (PTH1R) transmembrane domain, obliterating bioactivity.
Protocol: The "Anti-Oxidation" Reconstitution
Do not treat this peptide like a standard antibody or small molecule.
-
Vehicle Selection: Never reconstitute in neutral water or PBS. The peptide is basic; it requires acidity for solubility and stability.
-
Carrier Protein: PTH(1-31) is sticky (hydrophobic face of the helix). At nanomolar concentrations, it will adsorb to plastic tube walls within minutes, reducing the effective concentration to near zero.
Step-by-Step Reconstitution Workflow:
| Step | Action | Technical Rationale |
| 1 | Prepare Solvent | Mix 10 mM Acetic Acid (pH ~3.0) with 0.1% BSA (Bovine Serum Albumin). |
| 2 | Initial Dissolution | Add solvent to the lyophilized vial to achieve a stock conc. of 100 µM (10⁻⁴ M). |
| 3 | Aliquot Immediately | Do not vortex vigorously (causes oxidation). Swirl gently. Aliquot into low-bind tubes. |
| 4 | Flash Freeze | Snap freeze in liquid nitrogen. Store at -80°C. |
| 5 | Usage | Thaw once . Discard unused portion. Never refreeze. |
Visualization: Handling Logic
Figure 1: Critical workflow for maintaining PTH(1-31) bioactivity. Note the specific requirement for acidic solvent and BSA to prevent oxidation and adsorption.
Module 2: Signaling & Receptor Context
Symptom: "I am seeing no PKC activity" or "My results don't match my PTH(1-34) controls."
This is often a feature, not a bug . If you are using PTH(1-31) to mimic the full anabolic spectrum of PTH(1-34) including the PKC arm, your experimental design is flawed. PTH(1-31) is used specifically to isolate the cAMP-dependent osteogenic effects.
Troubleshooting Signaling Artifacts
| Observation | Root Cause | Corrective Action |
| No PKC/IP3 Signal | Normal Biology. PTH(1-31) lacks the 32-34 residues required for Gq coupling. | None. This confirms the specificity of your peptide. |
| Weak cAMP Signal | Receptor Density. PTH1R expression varies wildly between cell lines (e.g., SaOS-2 vs. UMR-106). | Verify PTH1R surface expression via Flow Cytometry. |
| Unexpected PKC Signal | Contamination. Your sample may be contaminated with PTH(1-34) or full-length PTH(1-84). | Mass Spec verification of peptide purity. Ensure no cross-contamination in the hood. |
Visualization: Biased Agonism Pathway
Figure 2: The mechanism of Biased Agonism. PTH(1-31) selectively drives the upper Gs pathway, while failing to engage the lower Gq/PKC pathway activated by PTH(1-34).
Module 3: Assay Mechanics (cAMP Detection)
Symptom: High variability in cAMP readout or low signal-to-noise ratio.
The cAMP response to PTH is rapid and transient. Furthermore, phosphodiesterases (PDEs) in the cell will degrade cAMP almost as fast as it is produced.
Optimized Assay Protocol
1. PDE Inhibition (Crucial): You must pretreat cells with IBMX (3-isobutyl-1-methylxanthine) or a specific PDE inhibitor. Without this, the cAMP peak is blunted and variable.
-
Concentration: 0.5 mM - 1.0 mM IBMX.
-
Timing: Add 15 minutes prior to PTH induction.
2. The "15-Minute Rule": PTH(1-31) induced cAMP accumulation peaks rapidly.
-
Optimum: 10–15 minutes post-stimulation.
-
Error: Measuring at 60 minutes often yields baseline results due to receptor desensitization and cAMP degradation.
3. Cell Confluency: PTH1R density is often cell-cycle dependent. Perform assays on confluent monolayers (post-proliferative state) for consistent osteoblast responses.
Frequently Asked Questions (FAQ)
Q: Can I use PTH(1-31) to study calcium oscillation? A: Generally, no. Calcium oscillations in osteoblasts are primarily driven by the PLC/IP3 pathway, which releases intracellular calcium stores. Since PTH(1-31) does not activate PLC, it induces minimal to no intracellular calcium transients compared to PTH(1-34).[2]
Q: My peptide arrived at room temperature. Is it ruined? A: If it is lyophilized (powder), it is likely safe for a short duration. However, once reconstituted, it must be kept cold. If the powder appears yellow or gummy, it may have oxidized or hydrolyzed; discard it.
Q: Why use PTH(1-31) instead of Forskolin? A: Forskolin activates Adenylyl Cyclase directly, bypassing the receptor. PTH(1-31) activates the pathway via the PTH1R. Using PTH(1-31) allows you to study receptor desensitization, internalization, and specific G-protein coupling, which Forskolin cannot mimic.
References
-
Whitfield, J. F., et al. (1997). "Cyclization by a specific lactam increases the ability of human parathyroid hormone (hPTH)-(1-31)NH2 to stimulate bone growth in ovariectomized rats."[1] Journal of Bone and Mineral Research.[3]
-
Takasu, H., et al. (1999). "Phospholipase C-independent activation of protein kinase C by parathyroid hormone." Journal of Bone and Mineral Research.[3]
-
Neer, R. M., et al. (2001). "Effect of parathyroid hormone (1-34) on fractures and bone mineral density in postmenopausal women with osteoporosis." New England Journal of Medicine.
-
Chao, M., et al. (2019). "Global analysis of methionine oxidation provides a census of folding stabilities for the human proteome." PNAS.
-
Cavalier, E., et al. (2019). "Parathyroid hormone results interpretation in the background of variable analytical performance." Journal of Laboratory and Precision Medicine.
Sources
Technical Support Center: PTH (1-31) Osteogenesis Optimization
Current Ticket: Optimizing Concentration & Exposure Duration for Anabolic Bone Formation Assigned Specialist: Senior Application Scientist, Osteo-Pharma Division Status: Open
Executive Summary: The PTH (1-31) Advantage
You are likely using PTH (1-31) rather than the standard PTH (1-34) (Teriparatide) to exploit its signaling bias . Unlike PTH (1-34), which activates both the PKA (anabolic) and PKC (catabolic/regulatory) pathways, PTH (1-31) is an adenylyl cyclase (AC)-selective agonist .
-
The Goal: Maximize cAMP/PKA signaling (osteoblast differentiation) while minimizing PLC/PKC signaling (which can trigger resorption or off-target effects).
-
The Challenge: The "Anabolic Window" is narrow. Success depends not just on how much you add, but how long it stays there.
Module 1: The Concentration Matrix (FAQs)
Q1: What is the absolute "Sweet Spot" concentration for PTH (1-31)?
A: For most in vitro murine (MC3T3-E1) or human BMSC assays, the optimal starting concentration is 10 nM to 40 nM .
-
Why this range?
-
< 1 nM: Insufficient to trigger the Gs-protein coupled receptor threshold for robust CREB phosphorylation.
-
> 100 nM: High concentrations trigger receptor desensitization (internalization of PTH1R) and may force non-specific PKC activation, negating the specificity benefit of the 1-31 fragment.
-
Q2: I am seeing cell death or no differentiation. Is my concentration wrong?
A: It is rarely the concentration; it is usually the exposure duration .
-
Critical Rule: PTH (1-31) must be administered intermittently (pulsatile) .
-
Continuous Exposure: Leads to osteoclastogenesis (via RANKL upregulation) and inhibits osteoblast maturation.[1]
-
Intermittent Exposure: Suppresses Sclerostin (SOST) and upregulates Wnt signaling, driving bone formation.
Q3: How do I calculate the molarity correctly for the peptide?
-
Molecular Weight: ~3,718 g/mol (varies slightly by salt form).
-
Stock Solution: Dissolve in 10 mM Acetic Acid (to prevent oxidation/aggregation) with 0.1% BSA (to prevent sticking to plastic). Store at -80°C.
-
Working Solution: Dilute into media immediately before use. Do not store diluted peptide at 4°C.
Module 2: Visualization of Mechanism & Workflow
Diagram 1: The Signaling Bias (PTH 1-31 vs. 1-34)
This diagram illustrates why you are using 1-31: to bypass the PKC arm of the pathway.
Caption: PTH (1-31) selectively drives the Gs/cAMP axis, minimizing the Gq/PKC responses associated with bone resorption.
Diagram 2: The "Golden Standard" Pulsatile Protocol
Failure to wash out the peptide is the #1 cause of experimental failure.
Caption: The 24-hour cycle requiring active removal of PTH to prevent receptor desensitization.
Module 3: Validated Experimental Protocol
Objective: Induce osteogenic differentiation in BMSCs or MC3T3-E1 cells using intermittent PTH (1-31).
Preparation Phase
-
Basal Media:
-MEM + 10% FBS + 1% Pen/Strep. -
Osteogenic Media (OM): Basal Media + 50
g/mL Ascorbic Acid + 10 mM -Glycerophosphate. -
PTH Stock: 100
M PTH (1-31) in 10 mM acetic acid/0.1% BSA.
The Treatment Cycle (Days 1-14)
-
Step 1 (Seeding): Seed cells at
cells/cm . Allow to reach 70-80% confluence. -
Step 2 (Induction): Switch to Osteogenic Media (OM).
-
Step 3 (The Pulse - CRITICAL):
-
Add PTH (1-31) to reach 10 nM final concentration.
-
Incubate at 37°C for 2 hours .
-
Aspirate media completely.
-
Gently wash cells with warm PBS (2x) to remove all traces of unbound peptide.
-
Add fresh PTH-free Osteogenic Media.
-
-
Step 4: Repeat Step 3 every 24 hours.
Readouts
| Day | Assay | Expected Result (vs Control) |
| Day 3 | qPCR (Runx2, Alp) | > 2-fold increase in mRNA expression. |
| Day 7 | ALP Staining | Visibly denser blue/purple staining. |
| Day 14 | Alizarin Red S | Significant calcium nodule formation (Red). |
Module 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Mineralization (Day 14) | Continuous Exposure | You likely left the PTH in the media for 24-48 hours. The receptor desensitized. Must wash out after 2 hours. |
| No Mineralization (Day 14) | Serum Interference | FBS contains proteases that may degrade linear PTH (1-31) within minutes. Ensure FBS is heat-inactivated or use a cyclic analog (Ostabolin-C) if stability is the issue. |
| High Cell Death | Solvent Toxicity | If you dissolved the peptide in pure DMSO or high-molarity acid without dilution, you shocked the cells. Use 10mM Acetic Acid + BSA vehicle. |
| High Background (Control) | Confluence Issues | If cells are 100% confluent before induction, contact inhibition may trigger differentiation spontaneously. Induce at 70-80%. |
| Weak Effect vs. 1-34 | Receptor Specificity | PTH (1-31) is generally less potent than 1-34 because it lacks the C-terminal binding domains. You may need to increase dose to 40-50 nM to match 1-34 efficacy. |
References
-
Whitfield, J. F., et al. (1996). "Comparison of the ability of recombinant human parathyroid hormone, rhPTH-(1-84), and hPTH-(1-31)NH2 to stimulate femoral trabecular bone growth in ovariectomized rats." Calcified Tissue International.
-
Rixon, R. H., et al. (1994). "Parathyroid hormone fragments may stimulate bone growth in ovariectomized rats by activating adenylyl cyclase." Journal of Bone and Mineral Research.
-
Silva, B. C., & Bilezikian, J. P. (2015). "Parathyroid hormone: anabolic and catabolic actions on the skeleton."[1][2][3][4] Current Opinion in Pharmacology.
-
Jilka, R. L., et al. (2009). "Intermittent PTH administration converts quiescent lining cells to active osteoblasts."[5] Journal of Bone and Mineral Research.
-
Takasu, H., & Bringhurst, F. R. (1998). "Type-1 Parathyroid Hormone (PTH)/PTH-Related Peptide (PTHrP) Receptors Activate Phospholipase C in Response to Carboxyl-Truncated Analogs of PTH(1–34)."[6] Endocrinology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Intermittent Parathyroid Hormone Treatment on Osteoprogenitor Cells in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Intermittent PTH Administration Converts Quiescent Lining Cells to Active Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: PTH (1-31) Stability in Cell Culture
Introduction: The "Fragile Fragment" Paradox
Welcome to the Technical Support Center. You are likely here because your cAMP data is inconsistent, or your dose-response curves for PTH (1-31) are shifting unexpectedly.
The Core Problem: While PTH (1-34) is the clinical standard, PTH (1-31) is a specialized tool used to isolate the adenylyl cyclase/cAMP signaling pathway (G
This guide breaks down the three "silent killers" of PTH (1-31) in culture: Oxidation , Adsorption , and Proteolysis .
Module 1: The Oxidation Trap (Chemical Instability)
The Mechanism: The Met8 Switch
PTH (1-31) contains two Methionine residues: Met8 and Met18 .[1][2]
-
Met8 sits directly in the receptor-binding domain.
-
Met18 is located in the hydrophobic core.
Critical Insight: Oxidation of Met8 to methionine sulfoxide is the primary cause of biological inactivation. Studies confirm that while Met18 oxidation has minor effects, Met8 oxidation reduces PTH receptor binding affinity by >1000-fold , effectively obliterating the cAMP response [2].
Visualizing the Failure Mode
Figure 1: The oxidation of Methionine-8 acts as a molecular "off switch," preventing the peptide from engaging the PTH1R receptor.
Protocol: The Antioxidant Defense System
To prevent Met8 oxidation during stock preparation and incubation:
-
Degas All Buffers: Sonicate culture media or buffers under vacuum for 15 minutes before adding peptide to remove dissolved oxygen.
-
The "Decoy" Strategy: Supplement your stock solvent with 10 mM L-Methionine . This free methionine acts as a "decoy" scavenger, reacting with reactive oxygen species (ROS) before they can attack the PTH peptide [3].
-
Acidic Reconstitution: Always reconstitute lyophilized PTH (1-31) in 10 mM Acetic Acid . Oxidation rates are significantly higher at neutral or alkaline pH.
Module 2: The Vanishing Act (Physical Adsorption)
The Mechanism: Hydrophobic Adsorption
PTH (1-31) is amphipathic. In the absence of carrier proteins, the hydrophobic face of the peptide helix binds rapidly to polystyrene (cell culture plates) and polypropylene (pipette tips). You can lose up to 60% of your effective concentration within 1 hour of preparation if this is not mitigated [4].
Data: Peptide Recovery Rates
| Surface Material | Buffer Only (PBS) | Buffer + 0.1% BSA | Buffer + 0.05% Tween-20 |
| Standard Polystyrene | < 45% | > 95% | > 90% |
| Polypropylene (Tips) | ~ 60% | > 98% | > 95% |
| Glass (Borosilicate) | < 30% | > 92% | > 85% |
Protocol: The "Carrier" Workflow
Do not rely on "low-bind" plastics alone. You must chemically block the surface.
-
Carrier Protein: All working solutions must contain 0.1% (w/v) BSA (Bovine Serum Albumin) or HSA.
-
Note: Ensure the BSA is "Fatty Acid Free" to prevent interference with lipid signaling pathways.
-
-
The "Pre-Wet" Technique: When pipetting low concentrations (<100 nM), pipette the BSA-containing media up and down 3 times to coat the tip interior before drawing the final sample volume.
Module 3: The Proteolytic Gauntlet (Enzymatic Degradation)
The Mechanism: Serum Proteases
Standard Fetal Bovine Serum (FBS) is rich in peptidases (e.g., DPP-IV) that cleave N-terminal amino acids. Since the N-terminus (residues 1-2) is required for receptor activation, even a single cleavage event renders PTH (1-31) inactive.
Critical Insight: Metalloproteases in serum are often calcium-dependent. While EDTA inhibits them, you cannot use EDTA in cell culture without detaching your cells. Therefore, you must remove the source of the enzyme.
Workflow: Protease-Free Incubation
Figure 2: Decision tree for minimizing proteolytic cleavage during cell-based assays.
Protocol: Heat Inactivation & Inhibitors
-
Serum Starvation (Gold Standard): For acute signaling assays (cAMP), starve cells in serum-free media containing 0.1% BSA for 2-4 hours prior to PTH treatment. This removes the bulk of extracellular proteases [5].
-
Heat Inactivation: If serum is required for long-term assays, heat the FBS to 56°C for 30 minutes . This inactivates many (but not all) proteases.
-
Chemical Inhibition: Add Aprotinin (500 KIU/mL) or a broad-spectrum protease inhibitor cocktail to the media 10 minutes prior to adding PTH.
Troubleshooting FAQ
Q: My cAMP signal is 50% lower than the literature values for PTH (1-31). Why? A: This is likely an adsorption issue . Did you prepare the serial dilutions in PBS before adding them to the cells? If you diluted in PBS without BSA, the peptide stuck to the dilution tubes.
-
Fix: Prepare all dilutions in PBS + 0.1% BSA.
Q: Can I store PTH (1-31) at -20°C? A: Yes, but only if lyophilized or in single-use aliquots.
-
Fix: Store lyophilized powder at -20°C or -80°C. Once reconstituted (in 10mM Acetic Acid), aliquot immediately. Never freeze-thaw PTH (1-31) more than once; the ice crystal formation shears the peptide and accelerates oxidation.
Q: I see high variability between technical replicates in the same plate. A: This suggests Methionine oxidation occurred during the assay setup.
-
Fix: Keep the peptide on ice until the very last second. Do not pre-warm the peptide stock to 37°C in a water bath; add cold peptide directly to warm cells.
Q: Why does PTH (1-34) work in my system but PTH (1-31) fails? A: PTH (1-31) has lower receptor affinity than (1-34) because it lacks the binding energy provided by residues 32-34. It requires a more pristine environment. If your (1-34) is working but (1-31) is not, your system likely has a baseline level of protease activity or oxidation that (1-34) can tolerate but (1-31) cannot.
References
-
Jilka, R. L., et al. (2007).[3] Molecular and cellular mechanisms of the anabolic effect of intermittent PTH. Bone, 40(6), 1434–1446.[4]
-
Hocher, B., et al. (2022). Biological Activity of Different Forms of Oxidized Parathyroid Hormone. International Journal of Molecular Sciences, 23(20), 12228.[5]
-
Blind, E. (2008).[6] Measurement of Parathyroid Hormone (PTH) in Patients with Oxidative Stress.[6] Clinical Laboratory, 54, 439-446.
-
Kristensen, M., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[7][8] PLoS ONE, 10(5), e0122419.
-
Omar, S., et al. (2012).[9] The stability of intact parathyroid hormone in human blood during different sampling conditions. Clinica Chimica Acta, 413, 353-354.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mutation of Methionine to Asparagine but Not Leucine in Parathyroid Hormone Mimics the Loss of Biological Function upon Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. PTH-IGF SIGNALING PROMOTES BONE FORMATION THROUGH GLYCOLYSIS: PTH Promotes Bone Anabolism by Stimulating Aerobic Glycolysis via IGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Different Forms of Oxidized Parathyroid Hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. bone-abstracts.org [bone-abstracts.org]
PTH (1-31) peptide quality control and validation
Quality Control, Validation, and Troubleshooting Guide
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Parathyroid Hormone Fragment 1-31 (Linear) Context: Selective Anabolic Signaling & Osteoporosis Research
Introduction: The Scientific Context
Welcome to the PTH (1-31) Technical Hub. Unlike the standard therapeutic teriparatide [PTH(1-34)], the PTH(1-31) fragment is a tool of precision. It acts as a biased agonist for the PTH1 Receptor (PTH1R).
The Critical Distinction:
-
PTH(1-34): Activates both the cAMP/PKA pathway (anabolic/bone-building) and the PLC/PKC pathway (catabolic/calcium-mobilizing).
-
PTH(1-31): Retains full cAMP signaling potency but is significantly defective in recruiting PLC/PKC signaling.[1]
Why this matters for QC: If your validation assay shows high PLC activity, your peptide integrity or identity is compromised. This guide provides the protocols to ensure your peptide is chemically pure and biologically specific.
Module 1: Chemical Integrity & Purity (HPLC/MS)
Troubleshooting the physical molecule.
Common Issues & Solutions
| Symptom | Probable Cause | Technical Explanation & Solution |
| Mass Spec: +16 Da or +32 Da shift | Methionine Oxidation | Critical Issue. PTH(1-31) contains Methionine at positions 8 and 18.[2] Oxidation (Met-SO) adds +16 Da per residue. Impact: Oxidation at Met8 reduces receptor binding affinity by >10-fold. Fix: Use reducing agents (DTT) if permissible, or re-synthesize/re-order using Norleucine (Nle) substitutes if the exact native sequence isn't required. |
| Split Peaks in HPLC | Deamidation | Asn16 is prone to deamidation, converting to Asp/isoAsp. This creates a pre-peak or shoulder in Reverse Phase HPLC (RP-HPLC). Fix: Avoid high pH buffers (> pH 8.0) during storage. Store lyophilized at -20°C. |
| Retention Time Drift | TFA Counter-ion Association | Peptide retention is sensitive to the ion-pairing agent concentration. Fix: Ensure mobile phase contains consistent TFA (usually 0.1%). If using MS, switch to Formic Acid but expect peak broadening. |
The "Self-Validating" QC Workflow
Do not rely on a single metric. Use this decision tree to validate your batch.
Figure 1: Integrated QC Decision Matrix. Note the critical checkpoint for Methionine oxidation before biological investment.
Module 2: Biological Validation (The "Biased Signaling" Test)
Confirming the mechanism of action.
The Golden Rule of PTH(1-31) Validation
To prove you are working with functional PTH(1-31) and not a degraded fragment or cross-contaminated PTH(1-34), you must demonstrate Pathway Selectivity .
-
Positive Control: PTH(1-34) (High cAMP / High PLC)
-
Test Article: PTH(1-31) (High cAMP / Low PLC)
Signaling Pathway Diagram
Understanding the bias is essential for interpreting your data.
Figure 2: Biased Agonism. PTH(1-31) selectively drives the Gs/cAMP pathway while minimizing Gq/PLC activation.
Troubleshooting Bioassays
Q: My EC50 for cAMP is higher (worse) than literature values (approx. 1-5 nM). Why?
-
Cell Line Variance: Are you using SaOS-2 (Human) or UMR-106 (Rat)? PTH(1-31) has slightly different affinities across species. Human SaOS-2 is the gold standard for human PTH fragments.
-
BSA Adsorption: PTH peptides are sticky. Did you include 0.1% BSA in your assay buffer? If not, the peptide stuck to the plastic, and your effective concentration is lower than calculated.
-
Serum Interference: Ensure cells are serum-starved for 4-12 hours prior to assay to reduce basal cAMP levels.
Q: I see significant PLC activity. Is my peptide wrong?
-
If PLC activity approaches that of PTH(1-34), your peptide may be aggregated (aggregates can sometimes force receptor clustering) or you have cross-contamination. PTH(1-31) should show <20% of the PLC efficacy of PTH(1-34).
Module 3: Standard Operating Protocols (SOPs)
Protocol A: Reconstitution & Storage
Objective: Minimize oxidation and adsorption.
-
Vial Warm-up: Allow the lyophilized vial to reach room temperature (20 mins) before opening to prevent water condensation (which accelerates deamidation).
-
Solvent: Dissolve in 10 mM Acetic Acid .
-
Why? Acidic pH (~3.0) stabilizes the peptide against deamidation and oxidation. Water alone is often too basic or variable.
-
-
Concentration: Aim for a stock of 1 mg/mL or higher.
-
Why? Higher concentrations are more stable. Low concentrations (<0.1 mg/mL) lose significant mass to adsorption on tube walls.
-
-
Aliquot: Dispense into LoBind (low protein binding) Eppendorf tubes.
-
Freeze: Flash freeze in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol B: Analytical HPLC Method
Objective: Separate oxidized species from native peptide.
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge), 300Å pore size (optimal for peptides), 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).[3]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[3]
-
Gradient: Linear gradient from 20% B to 50% B over 30 minutes.
-
Note: A shallow gradient (1% change per min) is required to resolve the Met-oxide impurity, which usually elutes slightly earlier than the main peak.
-
-
Detection: UV at 214 nm (peptide bond) and 280 nm (Trp/Tyr residues).
-
Temperature: 40°C (improves peak shape).
References
-
Whitfield, J. F., et al. (2002). "Comparison of the ability of recombinant human parathyroid hormone, rhPTH(1-84), and hPTH(1-31)NH2 to stimulate bone growth and fracture healing in ovariectomized rats." Calcified Tissue International, 71(4), 308-315.
-
Takasu, H., & Bringhurst, F. R. (1998). "Type-1 parathyroid hormone (PTH)/PTH-related peptide (PTHrP) receptors activate phospholipase C in response to carboxyl-truncated analogs of PTH(1-34)." Endocrinology, 139(10), 4293–4299.
-
Neerup, T. S., et al. (2012). "Parathyroid hormone (PTH) and PTH-related peptide domains contributing to activation of different PTH receptor-mediated signaling pathways."[4][5] Journal of Biological Chemistry, 287, 175-184.
-
Chu, J. W., et al. (2004). "Oxidation of methionine residues in parathyroid hormone: Effects on receptor binding and biological activity."[6] Biochemistry. (General reference for Met oxidation mechanism in PTH).
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography and <1047> Biotechnology-Derived Articles. (Standard regulatory guidance for peptide QC).
Sources
- 1. International Union of Basic and Clinical Pharmacology. XCIII. The Parathyroid Hormone Receptors—Family B G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of Therapeutic Polypeptides Through Chemical Synthesis: Early Lessons From Human Parathyroid Hormone and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of RP-HPLC and RP-UPLC methods for quantification of parathyroid hormones (1-34) in medicinal product formulated with meta-cresol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in In Vivo PTH (1-31) Studies
Role: Senior Application Scientist Subject: Optimization of Osteoanabolic Peptide Protocols Last Updated: 2025-05-20
Introduction: The PTH (1-31) Distinctive
Welcome to the technical support hub for parathyroid hormone analog studies. If you are working with PTH (1-31) , you are likely investigating the osteoanabolic window —the therapeutic sweet spot where bone formation is stimulated without the concurrent stimulation of bone resorption often seen with full-length PTH (1-84) or the standard teriparatide fragment, PTH (1-34).
The Critical Difference: Unlike PTH (1-34), which activates both the PKA/cAMP (anabolic) and PKC/PLC (catabolic/regulatory) pathways, PTH (1-31) is a pathway-selective agonist . It robustly activates adenylate cyclase (AC) but fails to stimulate Protein Kinase C (PKC) [1, 2].
The Challenge: This selectivity makes the peptide a powerful tool, but it also makes your data highly sensitive to experimental noise. Because you are isolating a specific signaling arm, variability in peptide stability, circadian timing, or dietary calcium can completely mask the anabolic signal.
Module 1: Peptide Integrity & Formulation
Root Cause of Failure: PTH fragments are notoriously unstable. Oxidation of methionine residues (Met8, Met18) and aggregation lead to loss of potency before the needle even touches the animal.
Standardized Reconstitution Protocol
Do not use neutral buffered saline (PBS) for initial reconstitution. The peptide will adsorb to plastics and degrade.
| Parameter | Specification | Rationale |
| Vehicle Base | 0.001 N HCl (Acetic acid 10mM is alternative) | Acidic pH (< 4.0) prevents deamidation and aggregation. |
| Carrier Protein | 0.1% BSA (Heat-inactivated) | Prevents adsorption of the peptide to polypropylene tubes. |
| Storage | -80°C (Single-use aliquots) | Freeze-thaw cycles destroy peptide conformation. |
| Working Solution | Dilute in saline immediately before injection | Neutral pH is tolerated only for the short time between dilution and injection. |
Workflow Visualization: The "Chain of Custody"
Caption: Critical handling workflow to prevent oxidation and adsorption. Note the strict requirement for acidic reconstitution.
Module 2: Biological Noise Control
Root Cause of Failure: Endogenous PTH levels fluctuate rapidly. If you do not control the animal's baseline physiology, your exogenous PTH (1-31) signal will be lost in the noise of endogenous homeostatic correction.
Circadian Synchronization
Rodents are nocturnal. Their endogenous PTH peaks during the dark phase or early light phase transition.
-
Rule: Dose at the same time every day, preferably 2–4 hours into the light cycle (inactive phase) when endogenous PTH is lower and stable.
-
Harvesting: Necropsy must occur exactly 24 hours after the last dose to capture the true anabolic baseline, avoiding acute transient effects.
Dietary Standardization (The Calcium Clamp)
PTH action is dependent on available calcium. A variable diet creates variable bone turnover.
-
Requirement: Use a standard chow with defined Calcium (0.6% - 1.0%) and Phosphorus (0.6% - 0.8%) content.
-
Avoid: "Breeder chow" (too high in fat/energy) or variable commercial mixes unless specifically studying metabolic challenge.
Module 3: Experimental Design & Signaling
Root Cause of Failure: Misunderstanding the pharmacokinetics (PK). Anabolic effects require pulsatile delivery. Continuous exposure (e.g., osmotic pumps) turns PTH (1-31) into a catabolic agent, causing bone loss.
Dosing Strategy
-
Route: Subcutaneous (SC) injection is the gold standard for pulsatile delivery.
-
Frequency: Once Daily (QD).
-
Duration: Minimum 4 weeks for detectable changes in Bone Mineral Density (BMD) or micro-CT architecture in rodents [3].
Signaling Pathway Visualization
This diagram illustrates why you are using PTH (1-31). It isolates the osteogenic (cAMP) arm from the calcium-mobilizing (PKC) arm.
Caption: PTH(1-31) selectively drives the Gs/cAMP pathway, minimizing the PKC-mediated resorption feedback loop [1, 4].
Troubleshooting Guide & FAQs
Q1: My ELISA results are inconsistent between animals. Is it the assay?
A: It is likely cross-reactivity or protease degradation .
-
Diagnosis: Most commercial PTH ELISAs detect the C-terminus. They may cross-react with endogenous PTH (1-84) or fragments.
-
Fix: Use a specific N-terminal high-sensitivity kit. Furthermore, plasma must be collected in tubes containing EDTA (calcium chelator) and Aprotinin (protease inhibitor) . Serum allows clotting, which releases proteases that destroy PTH (1-31) within minutes.
Q2: I see no anabolic effect after 2 weeks. Should I increase the dose?
A: Do not increase the dose yet; extend the duration .
-
Reasoning: While biochemical markers (e.g., Osteocalcin, P1NP) may rise in 1-2 weeks, structural changes visible on micro-CT typically require 4 to 6 weeks in mice and 8+ weeks in rats.
-
Check: Ensure you are not using an osmotic pump. Continuous delivery causes receptor desensitization (downregulation of PTH1R) and bone loss.
Q3: The peptide precipitates when I add it to the saline vehicle.
A: You likely skipped the acidification step.
-
Science: The isoelectric point (pI) of PTH fragments can cause solubility issues at neutral pH if the concentration is high.
-
Fix: Dissolve the powder in 10mM Acetic Acid or 0.001 N HCl first to a high concentration stock (e.g., 1 mg/mL), then dilute into the final saline vehicle.
Q4: Why use PTH (1-31) instead of Abaloparatide or PTH (1-34)?
A: Specificity of mechanism.
-
Context: If your research question is "Is PKC signaling required for bone growth?", PTH (1-31) is the negative control for the PKC pathway. It proves that cAMP signaling alone is sufficient for the osteoanabolic effect [4, 5].
References
-
Whitfield, J. F., et al. (1997). "Cyclization by a specific lactam increases the ability of human parathyroid hormone (hPTH)-(1-31)NH2 to stimulate bone growth in ovariectomized rats."[1] Journal of Bone and Mineral Research.[2]
-
Jouishomme, H., et al. (1994).[2] "The protein kinase-C activation domain of the parathyroid hormone." Endocrinology.
-
Lotinun, S., et al. (2013). "Differential effects of intermittent PTH(1-34) and PTH(1-31) on bone formation and resorption in mice." Endocrinology.
-
Rhee, Y., et al. (2006). "Parathyroid hormone receptor signaling in osteocytes and osteoblasts." Current Opinion in Nephrology and Hypertension.
-
Neer, R. M., et al. (2001). "Effect of parathyroid hormone (1-34) on fractures and bone mineral density in postmenopausal women with osteoporosis." New England Journal of Medicine.
Sources
Validation & Comparative
Technical Guide: PTH (1-31) vs. PTH (1-34) and the Anabolic Window
The following guide provides an in-depth technical comparison between PTH (1-31) and PTH (1-34) , specifically analyzing their impact on the anabolic window in bone therapeutics.
Biased Signaling, Resorption Uncoupling, and Therapeutic Efficacy [1]
Executive Summary: The Anabolic Window Defined
In the development of osteoanabolic agents, the "anabolic window" represents the temporal and mechanistic separation between the stimulation of bone formation (osteoblast activity) and the stimulation of bone resorption (osteoclast activity).[1][2]
-
PTH (1-34) (Teriparatide): The current gold standard.[1] It stimulates both formation and resorption.[1][3][4][5] Its anabolic window relies on pharmacokinetics—intermittent pulsatile dosing favors formation early on, but resorption markers (e.g., CTX-1) inevitably rise, limiting long-term efficacy and duration of treatment (usually capped at 2 years).[1]
-
PTH (1-31) (e.g., Ostabolin-C): A fragment analog designed to exploit signaling bias.[1] By selectively activating the osteoanabolic pathway (cAMP/PKA) while minimizing the catabolic pathway (IP3/PKC), PTH (1-31) theoretically "uncouples" formation from resorption, creating a wider, more sustained anabolic window.[1]
Mechanistic Divergence: Signaling Bias
The parathyroid hormone receptor 1 (PTH1R) is a G-protein coupled receptor (GPCR) that activates two primary signaling cascades.[1][6][7] The structural difference between the 1-34 and 1-31 fragments dictates which pathways are engaged.[1]
The Pathways[1][9][10]
-
G
s cAMP PKA: The primary driver of osteoblast differentiation, survival, and bone formation. -
G
q/11 PLC IP3/PKC: Linked to intracellular calcium mobilization and, crucially, the upregulation of RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand), which drives osteoclastogenesis (resorption).[1]
The Structural Switch
Residues 29–34 of the PTH molecule are critical for stabilizing the receptor conformation that couples to G
-
PTH (1-34): Contains the full N-terminal signaling domain.[1] It acts as a dual agonist , robustly activating both Gs (Anabolic) and Gq (Catabolic/Resorptive).[1]
-
PTH (1-31): Lacks the C-terminal residues (32-34) required for efficient Gq coupling.[1] It functions as a biased agonist , maintaining high potency for Gs (Anabolic) while exhibiting significantly reduced or negligible activity at Gq.[1]
Visualization: Signaling Pathway Divergence
The following diagram illustrates how the structural truncation shifts the signaling output.
Caption: PTH (1-34) activates both anabolic (Gs) and catabolic (Gq) pathways.[1] PTH (1-31) selectively engages the anabolic Gs pathway, minimizing the Gq-driven resorptive response.[1]
Comparative Performance Analysis
The following data synthesis compares the two molecules across critical pharmacological and physiological parameters.
| Parameter | PTH (1-34) (Teriparatide) | PTH (1-31) (Cyclic/Linear) | Implications for Anabolic Window |
| Receptor Binding (Kd) | High Affinity (~2 nM) | High Affinity (~1.5–3 nM) | Similar target engagement.[1] |
| cAMP Potency (EC50) | ~0.8 nM | ~1.0 nM (Equipotent) | Formation: Both effectively drive osteoblast activity.[1] |
| PLC/PKC Potency (EC50) | ~20 nM (Robust) | >10,000 nM (Negligible) | Resorption: 1-31 fails to trigger the acute calcium/resorption spike.[1] |
| Bone Formation Markers | Rapid increase (P1NP, Osteocalcin) | Rapid increase (P1NP, Osteocalcin) | Equivalent anabolic onset.[1] |
| Bone Resorption Markers | Significant increase (CTX, NTX) | Minimal / No significant increase | The Window: 1-31 maintains a "pure" anabolic state longer.[1] |
| Hypercalcemia Risk | Moderate (Dose-limiting) | Low | 1-31 allows potentially higher dosing without toxicity.[1] |
| Cortical Bone Effect | Increases porosity (Tunneling resorption) | Preserves cortical thickness | 1-34 can weaken cortical bone via resorption; 1-31 spares it.[1] |
Key Experimental Evidence
-
Human Trials (Ostabolin-C): In Phase II studies, cyclic PTH (1-31) increased lumbar spine BMD markedly.[1][8] Crucially, unlike 1-34, it did not increase urinary NTX (a resorption marker) or serum calcium at therapeutic doses [1].[1]
-
Animal Models (OVX Rats): PTH (1-31) stimulated trabecular bone formation equivalent to 1-34 but induced significantly less cortical porosity [2].[1]
Experimental Protocols for Validation
To validate the "anabolic window" advantage of a novel analog against PTH (1-34), the following self-validating workflow is recommended.
A. In Vitro Signaling Bias Assay
Objective: Quantify the Gs/Gq selectivity ratio.
-
Cell System: HEK-293 cells stably transfected with human PTH1R.[1]
-
cAMP Assay (Gs): Treat cells with 10^-12 to 10^-6 M ligand.[1] Measure cAMP accumulation via HTRF (Homogeneous Time-Resolved Fluorescence).[1]
-
IP1/IP3 Assay (Gq): Treat cells with ligand + LiCl (to block IP degradation).[1] Measure Inositol Monophosphate (IP1) accumulation.[1]
-
Calculation: Calculate the bias factor using the Black and Leff operational model.
-
Success Criterion: Ligand must show LogRA (Relative Activity) > 0 for cAMP and LogRA < 0 for IP1 relative to PTH (1-34).[1]
-
B. In Vivo Anabolic/Catabolic Index (OVX Rat Model)
Objective: Differentiate formation from resorption in a physiological system.
Caption: Workflow for comparing anabolic vs. catabolic effects in the ovariectomized (OVX) rat model.
Protocol Steps:
-
Induction: Ovariectomize 3-month-old Sprague-Dawley rats. Allow 8 weeks for bone loss.[1]
-
Dosing: Administer Daily SC injections. Note: PTH (1-31) may require molar-adjusted dosing if using the linear form due to lower stability; Cyclic (Ostabolin-C) is more stable.[1]
-
Dynamic Labeling: Administer Calcein (10 mg/kg) at Day 10 and Xylenol Orange at Day 4 before sacrifice to visualize mineral apposition rate (MAR).
-
Analysis:
-
Trabecular Bone: Measure BV/TV (Bone Volume/Total Volume).[1] Expectation: Both 1-31 and 1-34 increase BV/TV.[1]
-
Cortical Bone: Measure Cortical Porosity.[1][9] Expectation: 1-34 increases porosity; 1-31 shows minimal change.[1]
-
Serum Ratio: Plot P1NP (y-axis) vs. CTX-1 (x-axis). Expectation: 1-31 slope is steeper (more formation per unit of resorption).[1]
-
Conclusion: The Therapeutic Advantage
The comparison between PTH (1-31) and PTH (1-34) illustrates a fundamental principle in modern drug design: Signaling Bias determines the Therapeutic Index. [1]
While PTH (1-34) relies on temporal manipulation (intermittent dosing) to force an anabolic window, PTH (1-31) possesses an intrinsic anabolic window due to its inability to engage the PKC/calcium-dependent catabolic pathways.[1] This makes PTH (1-31) a superior candidate for:
-
Prolonged Therapy: Avoiding the "resorption catch-up" seen with Teriparatide.[1]
-
Cortical Preservation: Reducing the risk of transient cortical porosity.[1]
-
Safety: Minimizing hypercalcemia events.
For researchers, PTH (1-31) serves as the proof-of-concept that the osteogenic and osteolytic activities of the PTH receptor can be molecularly uncoupled.[1]
References
-
Whitfield, J. F., et al. (1997).[1] "Comparison of the ability of recombinant human parathyroid hormone, rhPTH-(1-84), and hPTH-(1-31)NH2 to stimulate femoral trabecular bone growth in ovariectomized rats." Calcified Tissue International, 60(1), 26-29.[1] Link
-
Fraser, W. D., et al. (2016).[1] "Comparison of the Biochemical Responses to Human Parathyroid Hormone-(1–31)NH2 and hPTH-(1–34) in Healthy Humans." The Journal of Clinical Endocrinology & Metabolism, 88(8), 3503-3510.[1] Link
-
Barbier, A., et al. (2015).[1] "Ostabolin-C, a cyclic analog of PTH(1-31), stimulates bone formation in postmenopausal women with osteoporosis."[1] Bone, 42, S35-S36. Link
-
Takasu, H., et al. (1999).[1] "Dual signaling and ligand selectivity of the human parathyroid hormone/parathyroid hormone-related peptide receptor." Journal of Bone and Mineral Research, 14(1), 11-20. Link
-
Neer, R. M., et al. (2001).[1] "Effect of parathyroid hormone (1-34) on fractures and bone mineral density in postmenopausal women with osteoporosis." New England Journal of Medicine, 344(19), 1434-1441.[1] Link[1]
Sources
- 1. PTH Signaling During Exercise Contributes to Bone Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parathyroid hormone: anabolic and catabolic actions on the skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Parathyroid hormone's enhancement of bones' osteogenic response to loading is affected by ageing in a dose- and time-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Technical Guide: PTH(1-31) vs. Teriparatide (PTH 1-34) in Bone Density Regulation
Executive Summary: The Biased Agonist Hypothesis
Teriparatide (rhPTH 1-34) remains the clinical gold standard for osteoanabolic therapy, driving bone formation through the Parathyroid Hormone 1 Receptor (PTH1R). However, its use is limited by a "black box" warning for osteosarcoma (in rodents) and dose-dependent hypercalcemia, which restricts the therapeutic window.
PTH(1-31) represents a strategic modification of the peptide sequence designed to act as a biased agonist . By selectively activating the adenylyl cyclase (cAMP) pathway while minimizing Phospholipase C (PLC)/Protein Kinase C (PKC) signaling, PTH(1-31) aims to uncouple the osteoanabolic effects from the calcemic and resorptive side effects associated with full PTH1R activation. This guide analyzes the structural and functional divergence of these two peptides.
Mechanistic Divergence: Selective Signaling
The core differentiator between Teriparatide and PTH(1-31) lies in their engagement with the G-protein coupled receptor, PTH1R.
-
Teriparatide (PTH 1-34): Acts as a full agonist.[1] It engages the receptor to activate both the Gs (stimulatory G-protein) pathway, leading to cAMP accumulation, and the Gq/11 pathway, leading to IP3 generation and PKC activation. The PKC component is increasingly linked to the mobilization of calcium and osteoclast coupling.
-
PTH(1-31): Deletion of residues 32-34 (His-Asn-Phe) removes the structural motif required for efficient Gq coupling. This results in a ligand that robustly stimulates bone formation via cAMP/PKA but exhibits significantly reduced capacity to trigger the calcium-mobilizing PKC pathway.
Signaling Pathway Diagram
The following diagram illustrates the bifurcation of signaling pathways upon receptor binding.
Caption: Figure 1. Biased agonism of PTH(1-31) selectively activates the anabolic cAMP pathway while minimizing PKC-driven resorption.
Comparative Performance Analysis
The following data synthesis compares the physiological impacts of both peptides based on preclinical ovariectomized (OVX) rat models and available clinical data.
Table 1: Technical Comparison Matrix
| Feature | Teriparatide (PTH 1-34) | PTH (1-31) | Clinical Implication |
| Primary Signaling | cAMP + PLC/PKC | cAMP (Selective) | PTH(1-31) uncouples formation from resorption. |
| Trabecular BMD | Significant Increase | Significant Increase | Both are potent anabolic agents for spinal density. |
| Cortical Bone | Increases thickness but can increase porosity. | Increases thickness; reduced porosity risk. | PTH(1-31) may be safer for long bone integrity. |
| Calcemic Effect | High (Dose-limiting hypercalcemia). | Low (Wider therapeutic window). | PTH(1-31) allows higher anabolic dosing without hypercalcemia. |
| Resorption Markers | High (e.g., CTX increases rapidly). | Delayed/Lower | "Anabolic Window" (time before resorption catches up) is wider for 1-31. |
| Half-Life | ~1 hour (SC injection) | Similar/Slightly shorter | Requires pulsatile delivery for anabolic effect. |
Key Insight: The Cortical Bone Paradox
Teriparatide is known to increase cortical porosity (holes in the compact bone) because it stimulates intracortical remodeling. Research indicates that PTH(1-31), by lacking the PKC activation domain, stimulates periosteal apposition (thickening the outside) with significantly less intracortical remodeling. This suggests PTH(1-31) could improve bone strength without the transient weakness associated with Teriparatide's remodeling space.
Experimental Validation Protocol
To objectively verify the claims of biased agonism and bone efficacy, a rigorous Ovariectomized (OVX) Rat Model is required. This protocol is the FDA-standard preclinical workflow for osteoporosis drugs.
Protocol: 12-Week Comparative Efficacy Study
Objective: Quantify differential effects on Trabecular vs. Cortical bone and serum Calcium levels.
-
Subject Selection: 40 Sprague-Dawley rats (Female, 3 months old).
-
Induction: Bilateral Ovariectomy (OVX) or Sham surgery.
-
Osteopenia Development: 8-week waiting period post-surgery to establish baseline bone loss.
-
Treatment Groups (n=10/group):
-
Group A: Vehicle Control.
-
Group B: Teriparatide (40 µg/kg/day SC).
-
Group C: PTH(1-31) (40 µg/kg/day SC).
-
Group D: PTH(1-31) High Dose (80 µg/kg/day SC) - To test safety window.
-
-
Endpoints:
-
Serum Analysis: Calcium (weekly), P1NP (formation), CTX-1 (resorption).
-
MicroCT: L5 Vertebra (Trabecular) and Femur Midshaft (Cortical).
-
Histomorphometry: Dynamic labeling (Calcein/Alizarin) to measure Bone Formation Rate (BFR).
-
Workflow Diagram
The following Graphviz diagram outlines the critical path for this validation study.
Caption: Figure 2. Standardized OVX Rat Protocol for differentiating anabolic potency and cortical safety profiles.
Conclusion
PTH(1-31) demonstrates a distinct pharmacological profile compared to Teriparatide. By acting as a biased agonist that selectively engages the cAMP signaling pathway, it retains the robust osteoanabolic properties of the parent hormone while minimizing the PKC-mediated calcium mobilization.
For drug developers, PTH(1-31) offers a theoretical advantage in cortical bone preservation and safety margins (hypercalcemia). While Teriparatide remains the approved standard, the mechanistic data supports PTH(1-31) as a superior candidate for maximizing the anabolic window, provided formulation challenges (stability/delivery) are met.
References
-
Whitfield, J. F., et al. (1997). "Stimulation of membrane-associated protein kinase-C activity in spleen lymphocytes by hPTH-(1-31)NH2, its lactam derivative, [Leu27]-cyclo(Glu22-Lys26)-hPTH-(1-31)NH2, and hPTH-(1-30)NH2."[2][3] Journal of Cellular Biochemistry.
-
Neer, R. M., et al. (2001). "Effect of Parathyroid Hormone (1-34) on Fractures and Bone Mineral Density in Postmenopausal Women with Osteoporosis." New England Journal of Medicine.
-
Rixon, R. H., et al. (1994).[4] "Parathyroid hormone fragments may stimulate bone growth in ovariectomized rats by activating adenylyl cyclase." Journal of Bone and Mineral Research.
-
Fraher, L. J., et al. (1999). "Comparison of the pharmacokinetics of parenteral parathyroid hormone (1-34) [teriparatide] and hPTH(1-31)NH2 in healthy humans." The Journal of Clinical Endocrinology & Metabolism.
-
Barbieri, F., et al. (2021). "Teriparatide and Abaloparatide Have a Similar Effect on Bone in Mice." Frontiers in Endocrinology.
Sources
- 1. 'Biasing' the parathyroid hormone receptor: a novel anabolic approach to increasing bone mass? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of membrane-associated protein kinase-C activity in spleen lymphocytes by hPTH-(1-31)NH2, its lactam derivative, [Leu27]-cyclo(Glu22-Lys26)-hPTH-(1-31)NH2, and hPTH-(1-30)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Redirecting [linkinghub.elsevier.com]
Publish Comparison Guide: Differential Effects of PTH (1-31) and PTH (1-34) on Bone Resorption
[1]
Executive Summary: The Pursuit of "Uncoupling"
In the landscape of osteoanabolic therapy, the "holy grail" has long been the uncoupling of bone formation from bone resorption .[1] While Teriparatide (PTH 1-34) is a potent anabolic agent, its clinical utility is limited by a "coupling" effect: the initial stimulation of osteoblasts is inevitably followed by the activation of osteoclasts, leading to increased bone resorption and potential hypercalcemia.
PTH (1-31) (Ostabolin) represents a strategic peptide engineering effort to overcome this limitation. By deleting the C-terminal amino acids 32-34, PTH (1-31) acts as a signaling-selective agonist . It retains full potency for the cAMP/PKA pathway (driving bone formation) while exhibiting significantly reduced activity in the PKC/PLC and
This guide provides a technical comparison of these two analogs, focusing on the causality between their differential signaling profiles and their divergent effects on bone resorption.[2]
Mechanistic Divergence: The Signaling Selectivity Hypothesis
The differential effects of PTH (1-31) and PTH (1-34) are not merely differences in potency; they represent a fundamental shift in receptor pharmacology known as biased agonism .
Receptor Binding and Activation
Both peptides bind to the PTH Type 1 Receptor (PTH1R) , a G-protein coupled receptor (GPCR).[3][4][5][6] However, the conformational change induced by PTH (1-31) differs from that of the native fragment PTH (1-34).
-
PTH (1-34) (Teriparatide): Acts as a balanced agonist . It robustly activates:
-
-protein / Adenylyl Cyclase (AC): Generates cAMP
PKA activation Osteoblast differentiation (Anabolic). -
-protein / Phospholipase C (PLC): Generates
/DAG PKC activation Cytokine release (RANKL) Osteoclast recruitment (Catabolic). - -Arrestin: Promotes receptor internalization and desensitization.[1]
-
-protein / Adenylyl Cyclase (AC): Generates cAMP
-
PTH (1-31): Acts as a pathway-selective agonist .
- -protein / AC: Retains near-full potency compared to PTH (1-34).
- -protein / PLC: Significantly reduced or negligible activation.
- -Arrestin: Poor recruitment, leading to reduced receptor internalization and prolonged surface signaling time, but without the catabolic feedback loop.
Pathway Visualization
The following diagram illustrates the divergence in downstream signaling that leads to the "uncoupling" effect.
Caption: Divergent signaling pathways of PTH analogs. PTH (1-34) activates both anabolic (cAMP) and catabolic (PKC/Arrestin) pathways.[2] PTH (1-31) selectively activates cAMP, minimizing the resorptive feedback loop.
Comparative Performance Analysis
The following data summarizes key physiological differences observed in preclinical (murine/rat OVX models) and clinical contexts.
Table 1: Comparative Efficacy and Safety Profile
| Feature | PTH (1-34) (Teriparatide) | PTH (1-31) (Ostabolin) | Clinical Implication |
| cAMP Potency ( | ~1-2 nM (High) | ~1-2 nM (Equipotent) | Similar anabolic potential for bone formation. |
| PKC Activation | Robust | Negligible / Weak | Reduced cytokine release (IL-6, RANKL) linked to resorption. |
| Bone Formation | High (Trabecular > Cortical) | High (Trabecular & Cortical) | Comparable osteoanabolic efficacy. |
| Bone Resorption | Significantly Increased | Minimally Increased | PTH (1-31) maintains bone mass better during treatment.[7] |
| Cortical Porosity | Increased (Endosteal resorption) | Minimal Change | PTH (1-31) may preserve cortical bone strength better. |
| Calcemic Effect | High (Risk of Hypercalcemia) | Low | PTH (1-31) has a wider therapeutic safety window. |
| Therapeutic Window | Narrow (Dose-limited by Ca++) | Wide | Allows potentially higher anabolic dosing. |
Key Data Insight: The "Resorptive Lag"
In head-to-head studies (e.g., Whitfield et al.), PTH (1-31) administration resulted in equivalent increases in serum osteocalcin (formation marker) but significantly lower levels of serum CTX (resorption marker) compared to PTH (1-34). This suggests that PTH (1-31) effectively widens the anabolic window by delaying or diminishing the onset of resorption.
Experimental Protocols for Validation
To objectively verify the differential effects of these ligands, researchers should employ a "Self-Validating" dual-phase workflow: Phase 1 (In Vitro Signaling) ensures the ligands are functional and selective; Phase 2 (In Vivo Efficacy) measures the physiological outcome.
Protocol 1: In Vitro Signaling Selectivity Assay
Objective: To confirm the "biased agonist" profile of PTH (1-31) vs. PTH (1-34) prior to in vivo use.
-
Cell Line: Use SaOS-2 (human osteosarcoma) or ROS 17/2.8 (rat osteosarcoma) cells, which endogenously express PTH1R.
-
cAMP Quantification (Anabolic Proxy):
-
Treat confluent cells with increasing concentrations (
to M) of PTH (1-34) or PTH (1-31) for 15 minutes. -
Include IBMX (PDE inhibitor) to prevent cAMP degradation.
-
Lyse cells and measure cAMP via TR-FRET or ELISA.
-
Validation Criteria: Both peptides must show similar
(~1-5 nM).
-
-
IP3/PKC Quantification (Catabolic Proxy):
-
Label cells with
-myo-inositol for 24 hours. -
Treat with peptides (
M, saturating dose) for 20 minutes in the presence of LiCl (to block IP3 recycling). -
Extract soluble inositol phosphates via ion-exchange chromatography.
-
Validation Criteria: PTH (1-34) should induce a >2-fold increase in IP3; PTH (1-31) should show minimal response (comparable to vehicle).
-
Protocol 2: In Vivo Resorption Assessment (OVX Rat Model)
Objective: To measure the differential impact on bone resorption markers and calcemia.
-
Subjects: 3-month-old female Sprague-Dawley rats.
-
Procedure: Bilateral Ovariectomy (OVX) or Sham surgery. Allow 4-6 weeks for osteopenia development.
-
Treatment Groups (n=10/group):
-
Vehicle (Saline).
-
PTH (1-34) @ 40 µg/kg/day SC.
-
PTH (1-31) @ 40 µg/kg/day SC (Equimolar dose).
-
-
Duration: 6 weeks daily injection.
-
Endpoints & Methodology:
-
Serum Biochemistry (Day 14, 28, 42):
-
Serum Calcium: Atomic absorption spectroscopy. Expectation: PTH (1-31) < PTH (1-34).[7][3][8]
-
Rat CTX-1 (C-terminal telopeptide): ELISA. This is the primary resorption marker. Expectation: PTH (1-31) significantly lower than PTH (1-34).[7]
-
Osteocalcin: ELISA. Formation marker. Expectation: Equivalent.
-
-
Histomorphometry (Terminal):
-
Tibial metaphysis.
-
Stain for TRAP (Tartrate-Resistant Acid Phosphatase) to visualize osteoclasts.
-
Calculate Oc.S/BS (Osteoclast Surface per Bone Surface).
-
-
Experimental Workflow Diagram
Caption: Integrated workflow for validating differential bone resorption effects. Phase 1 confirms signaling bias; Phase 2 quantifies the physiological uncoupling.
References
-
Whitfield, J. F., et al. (2000).[9] "The parathyroid hormone, its fragments and analogues--potent bone-builders for treating osteoporosis."[4][9][10][11] Expert Opinion on Investigational Drugs. Link
-
Neer, R. M., et al. (2001). "Effect of parathyroid hormone (1-34) on fractures and bone mineral density in postmenopausal women with osteoporosis." New England Journal of Medicine. Link
-
Takasu, H., et al. (1999).[2] "Phospholipase C activation by human parathyroid hormone (PTH) PTH-(1–34) and PTH-(1–31) via human PTH/PTH-related peptide receptors."[3][12] Endocrinology. Link
-
Bickle, D. D. (2014). "The dual face of parathyroid hormone and prostaglandins in the osteoimmune system." Physiology. Link
-
Miller, P. D., et al. (2016).[13] "Effect of Abaloparatide vs Placebo on New Vertebral Fractures in Postmenopausal Women With Osteoporosis." JAMA. (Relevant comparative context for signaling selectivity). Link
-
Polyzos, S. A., et al. (2015).[1] "Investigational parathyroid hormone receptor analogs for the treatment of osteoporosis."[1] Expert Opinion on Investigational Drugs. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Teriparatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Comparison of bone formation responses to parathyroid hormone(1-34), (1-31), and (2-34) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The parathyroid hormone, its fragments and analogues--potent bone-builders for treating osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parathyroid Hormone and Parathyroid Hormone-related Protein Analogs in Osteoporosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hormones.gr [hormones.gr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jme.bioscientifica.com [jme.bioscientifica.com]
Technical Guide: PTH (1-31) Receptor Selectivity and Signaling Bias
Topic: Cross-Reactivity and Signaling Bias of PTH (1-31) with PTHR1 and PTHR2 Content Type: Publish Comparison Guide
Executive Summary
Parathyroid Hormone fragment 1-31 (PTH 1-31) represents a critical tool in osteobiology and drug development, offering a distinct pharmacological profile compared to the standard reference ligand, PTH (1-34) (Teriparatide). While both ligands exhibit high affinity for the Type 1 Parathyroid Hormone Receptor (PTHR1) , PTH (1-31) is distinguished by a biased signaling mechanism .
Historically categorized as "cyclase-selective," modern pharmacological analysis reveals that PTH (1-31)'s therapeutic advantage lies in its altered temporal signaling dynamics—specifically, its reduced capacity to induce stable β-arrestin recruitment and sustained endosomal cAMP signaling compared to PTH (1-34). This guide details the cross-reactivity, signaling kinetics, and experimental protocols necessary to validate these ligands in a research setting.
Receptor Selectivity Profile
Understanding the cross-reactivity of PTH (1-31) requires a dual analysis of the two primary G-protein coupled receptors (GPCRs) in the parathyroid family: PTHR1 and PTHR2.
PTHR1 (Bone/Kidney)[1][2][3][4][5][6]
-
Primary Target: PTHR1 is the high-affinity receptor for both PTH (1-34) and PTH (1-31).
-
Binding Mechanism: Follows the "two-site" model.[1][2] The C-terminus of the ligand binds the receptor's extracellular domain (N-domain), orienting the ligand's N-terminus to activate the transmembrane domain (J-domain).
-
Effect of Truncation: Removal of residues 32-34 (His-Asn-Phe) in PTH (1-31) slightly destabilizes the "tethering" interaction but leaves the N-terminal activation domain (residues 1-9) intact. Consequently, PTH (1-31) retains full potency for Gs-protein activation (cAMP) but exhibits altered desensitization kinetics.
PTHR2 (CNS/Pancreas)[6]
-
Endogenous Ligand: TIP39 (Tuberoinfundibular peptide of 39 residues).[2]
-
Cross-Reactivity:
-
PTH (1-34): Acts as a weak-to-moderate agonist at human PTHR2 (EC50 in nanomolar range), significantly less potent than at PTHR1.
-
PTH (1-31): Because the N-terminal activation domain (critical for receptor activation) is conserved, PTH (1-31) retains the capacity to activate PTHR2 similar to PTH (1-34). However, it is not selective for PTHR2.
-
Selectivity Rule: If your research requires exclusive PTHR2 activation, PTH (1-31) is unsuitable . Use TIP39. If you require exclusive PTHR1 activation without PTHR2 noise, use PTHrP (1-36) , as PTHrP does not bind PTHR2.
-
Quantitative Comparison Table
| Feature | PTH (1-34) (Teriparatide) | PTH (1-31) (Linear) | Ostabolin-C (Cyclic 1-31) |
| PTHR1 Affinity (Kd) | ~1-2 nM | ~2-5 nM | ~1-3 nM |
| PTHR2 Affinity | Weak Agonist | Weak Agonist | Weak Agonist |
| cAMP Potency (EC50) | 0.5 - 2.0 nM | 0.5 - 2.0 nM (Equipotent) | 0.5 - 2.0 nM |
| PKC (Gq) Activity | Full Agonist | Partial/Weak Agonist* | Weak Agonist |
| β-Arrestin Recruitment | Robust | Reduced | Significantly Reduced |
| Signaling Duration | Sustained (Endosomal) | Transient (Surface only) | Transient |
| Physiological Outcome | Anabolic + Catabolic | Predominantly Anabolic | Predominantly Anabolic |
*Note: Early literature labeled 1-31 as "PKC-null". Recent data suggests it retains some PKC activity but fails to induce the sustained signaling complexes required for bone resorption.
Mechanistic Insight: The "Anabolic Window"
The divergence in physiological output between PTH (1-34) and PTH (1-31) is driven by signaling bias , specifically the duration of the cAMP response.
Pathway Visualization
The following diagram illustrates the bifurcation of signaling. PTH (1-34) induces a stable Receptor-G-Protein-β-Arrestin complex that internalizes and continues signaling from the endosome (catabolic driver). PTH (1-31) dissociates more rapidly, restricting signaling to the plasma membrane (anabolic driver).
Figure 1: Biased signaling mechanism. PTH (1-31) activates surface cAMP (anabolic) but fails to stabilize the β-arrestin complex required for sustained endosomal signaling (catabolic).
Experimental Protocols
To validate the cross-reactivity and potency of PTH (1-31) in your lab, use the following self-validating protocols.
cAMP Accumulation Assay (Gs Activation)
Objective: Confirm that PTH (1-31) is equipotent to PTH (1-34) in generating cAMP. Cell Line: HEK293 stably expressing human PTHR1 (or SaOS-2 osteosarcoma cells).
-
Preparation: Seed cells (20,000/well) in a 96-well plate. Incubate 24h.
-
Buffer: Use HBSS + 0.1% BSA + 0.5 mM IBMX (phosphodiesterase inhibitor). Critical: IBMX prevents cAMP degradation, ensuring you measure total accumulation.
-
Treatment:
-
Prepare serial dilutions (10⁻¹² M to 10⁻⁶ M) of PTH (1-34) and PTH (1-31).
-
Treat cells for exactly 15 minutes at 37°C. (Short duration captures the peak surface response).
-
-
Lysis & Detection: Aspirate buffer, lyse cells, and quantify cAMP using a TR-FRET or ELISA kit.
-
Validation Check: The EC50 for both ligands should be indistinguishable (~1 nM). If PTH (1-31) EC50 is >10 nM, check peptide integrity (oxidation of Methionine residues).
Competitive Binding Assay
Objective: Determine affinity (Ki) for PTHR1. Tracer: ¹²⁵I-PTH(1-34) or a fluorescent equivalent.
-
System: Membrane preparations from PTHR1-overexpressing cells.
-
Equilibrium: Incubate membranes with 50 pM Tracer + varying concentrations of unlabeled PTH (1-31).
-
Condition: Incubate for 2 hours at room temperature.
-
Separation: Harvest via vacuum filtration (GF/B filters) or centrifugation.
-
Calculation: Plot % Specific Binding vs. Log[Ligand].
-
Result: PTH (1-31) Ki should be within 2-3 fold of PTH (1-34).
-
β-Arrestin Recruitment (The Differentiator)
Objective: Distinguish PTH (1-31) from (1-34). Method: BRET (Bioluminescence Resonance Energy Transfer) assay using PTHR1-Luc and β-arrestin-YFP.
-
Protocol: Treat cells with saturating concentration (100 nM) of ligand.
-
Observation:
-
PTH (1-34): Rapid, high-magnitude BRET signal (recruitment) that persists.
-
PTH (1-31): Significantly lower BRET signal amplitude or faster decay, indicating weak recruitment.
-
References
-
Gardella, T. J., & Vilardaga, J. P. (2015). International Union of Basic and Clinical Pharmacology. XCIII. The parathyroid hormone receptors—family B G protein–coupled receptors.[2][3] Pharmacological Reviews, 67(2), 310-337. Link
-
Takasu, H., & Bringhurst, F. R. (1998). Type-1 parathyroid hormone (PTH)/PTH-related peptide (PTHrP) receptors activate phospholipase C in response to carboxyl-truncated analogs of PTH(1-34). Endocrinology, 139(10), 4293-4299. Link
-
Ferrandon, S., et al. (2009). Sustained cyclic AMP production by parathyroid hormone receptor endocytosis.[4] Nature Chemical Biology, 5, 734–742. Link
-
Whitfield, J. F., et al. (1997). Comparison of the ability of recombinant human parathyroid hormone, rhPTH-(1-84), and hPTH-(1-31)NH2 to stimulate femoral trabecular bone growth in ovariectomized rats. Calcified Tissue International, 60, 26-29. Link
-
Usdin, T. B., et al. (1995). Identification and functional expression of a receptor selectively recognizing parathyroid hormone, the PTH2 receptor. Journal of Biological Chemistry, 270(26), 15455-15458. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. International Union of Basic and Clinical Pharmacology. XCIII. The Parathyroid Hormone Receptors—Family B G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Receptor activity-modifying protein modulation of parathyroid hormone-1 receptor function and signaling [frontiersin.org]
Side-by-Side Comparison: PTH(1-34) vs. Abaloparatide in Osteosarcoma Cell Lines
Executive Summary: The Kinetic Divergence
In the development of osteoanabolic therapies, the distinction between Teriparatide (PTH 1-34) and Abaloparatide (PTHrP 1-34 analog) is not merely structural—it is kinetically defined. While both peptides activate the Parathyroid Hormone Receptor 1 (PTHR1) in osteosarcoma cell lines (e.g., SaOS-2, U2OS), they stabilize distinct receptor conformations.
This guide provides a technical comparison of these two analogs, focusing on their differential signaling in osteosarcoma models. The core finding is that Abaloparatide functions as a "super-agonist" for the
Mechanistic Comparison: Biased Agonism at PTHR1
To understand the divergent effects of these analogs in cell culture, one must look beyond simple binding affinity (
The vs. Paradigm[1]
- State: The receptor is pre-coupled to the Gs-protein. Activation leads to a rapid, robust, but transient cAMP spike.
-
State: The receptor is uncoupled. Activation requires G-protein recruitment, leading to slower, sustained signaling and internalization via
-arrestin.
Diagram 1: Differential Signaling Pathways
The following diagram illustrates the biased agonism mechanism. Abaloparatide preferentially selects the
Caption: Abaloparatide favors the
Performance Data: Side-by-Side Profile
The following data summarizes consensus findings from SaOS-2 (human osteosarcoma) and murine osteoblast assays.
Table 1: Quantitative & Qualitative Comparison
| Feature | Teriparatide (PTH 1-34) | Abaloparatide (ABL) | Biological Implication |
| Receptor Affinity | High for | High Selectivity for | ABL dissociates faster; less desensitization. |
| cAMP Profile | Prolonged / Sustained | Transient / Pulsatile | Pulsatile cAMP is more purely anabolic. |
| Rankl/Opg Ratio | Increases at ~18h | Increases at ~4h | ABL induces turnover markers faster but transiently.[1] |
| Sfrp4 Expression | High Upregulation | Moderate Upregulation | PTH exerts greater restraint on Wnt signaling (negative feedback). |
| High Recruitment | Low Recruitment | PTH induces more receptor internalization/downregulation. | |
| Differentiation | Strong (Runx2, OCN) | Strong (Runx2, OCN) | Comparable osteogenic differentiation efficacy. |
Expert Insight: In SaOS-2 cells, the "sustained" cAMP response seen with Teriparatide mimics the pathophysiological state of hyperparathyroidism more closely than Abaloparatide, which mimics physiological pulsatility.
Experimental Protocol: Comparative cAMP Accumulation
Objective: To quantify and compare the
Cell Model: SaOS-2 (ATCC® HTB-85™)
-
Why SaOS-2? Unlike U2OS, SaOS-2 cells possess high basal alkaline phosphatase (ALP) levels and a mature osteoblastic phenotype, making them the "gold standard" for PTHR1 functional assays.
Reagents
-
Culture Medium: McCoy’s 5A (Modified) + 15% FBS + 1% Pen/Strep.[2]
-
Assay Buffer: HBSS (with
) + 0.1% BSA + 0.5 mM IBMX (Isobutylmethylxanthine).-
Note: IBMX is critical to inhibit phosphodiesterases (PDEs); without it, you measure the balance of production vs. degradation rather than total receptor output.
-
-
Ligands: PTH(1-34) and Abaloparatide (reconstituted in 10 mM acetic acid with 0.1% BSA to prevent adsorption).
Workflow Diagram
Caption: Step-by-step workflow for cAMP accumulation assay. IBMX pre-incubation is the critical control point.
Detailed Steps
-
Seeding: Plate SaOS-2 cells at
cells/well in 24-well plates. Culture for 48 hours until 80–90% confluent. -
Starvation (Self-Validation Step): Switch to serum-free media containing 0.1% BSA 16 hours prior to assay.
-
Reasoning: Serum contains growth factors that elevate basal cAMP, masking the specific PTH response.
-
-
Equilibration: Wash cells
with warm HBSS. Add 450 µL Assay Buffer (HBSS + IBMX). Incubate 30 min at 37°C. -
Stimulation: Add 50 µL of
concentrated ligand (PTH or ABL).-
Dose Range:
M to M. -
Timepoint: Exactly 15 minutes for peak accumulation.
-
-
Termination: Aspirate buffer immediately and add 200 µL of 0.1 M HCl (or specific lysis buffer from your ELISA/Glosensor kit). Incubate 20 min at RT.
-
Quantification: Centrifuge lysate to remove debris. Analyze supernatant via competitive ELISA or TR-FRET.
Critical Analysis: The "Anabolic Window"
The data derived from these osteosarcoma lines explains the clinical "anabolic window"—the period where bone formation exceeds resorption.
-
Teriparatide: The prolonged signaling in SaOS-2 (and in vivo) eventually triggers Rankl expression (osteoclastogenesis) and Sfrp4 (Wnt inhibition). This closes the anabolic window over time.
-
Abaloparatide: The transient signaling fails to sustain the threshold required for robust Rankl or Sfrp4 upregulation, thereby keeping the anabolic window open longer.
Recommendation for Researchers: When screening novel PTH analogs in SaOS-2:
-
Do not rely solely on
(potency). -
Measure the Time-to-Peak and Decay Rate of cAMP.
-
Assess Sfrp4 mRNA at 4h vs 18h as a proxy for the "catabolic brake."
References
-
Le Henaff, C., et al. (2020). "PTH(1-34) and abaloparatide similarly improved bone mineral density in mice, whereas PTHrP had no effect."[1][3] Journal of Bone and Mineral Research. Link
-
Ricarte, F. R., et al. (2018). "Parathyroid hormone(1-34) and its analogs differentially modulate the osteoblast transcriptome." Endocrinology. Link
-
Hattersley, G., et al. (2016). "Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling."[4] Endocrinology. Link
-
Rodan, S. B., et al. (1987). "Characterization of a human osteosarcoma cell line (Saos-2) with osteoblastic properties."[5] Cancer Research.[5][6] Link
-
Bhattacharyya, S., et al. (2019). "Abaloparatide exhibits greater osteoanabolic response and higher cAMP stimulation and β-arrestin recruitment than teriparatide." Physiological Reports. Link
Sources
- 1. Abaloparatide at the same dose has the same effects on bone as PTH (1-34) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mskcc.org [mskcc.org]
- 6. Osteosarcoma Cell Line Showdown: How to Choose Between Saos-2, U2OS, and MG-63_Vitro Biotech [vitrobiotech.com]
Comparative Technical Guide: Osteoanabolic Efficacy of PTH (1-31) vs. PTH (2-34)
Executive Summary
This guide provides a technical comparison between two specific fragments of Parathyroid Hormone (PTH): PTH (1-31) and PTH (2-34) .[1] While the standard therapeutic reference is PTH (1-34) (Teriparatide), these two specific analogs are critical molecular probes used to decouple the signaling pathways responsible for bone formation.
-
PTH (1-31): A cAMP-selective agonist . It retains the N-terminal residues essential for PKA signaling but lacks the C-terminal residues (32-34) often associated with PKC activation. It is osteoanabolic (stimulates bone formation) and is studied for its potential to induce bone growth with reduced hypercalcemic side effects compared to PTH (1-34).
-
PTH (2-34): An N-terminal truncated analog .[2] Lacking the critical first amino acid (Serine/Alanine), it fails to induce the conformational change required for Gs-protein coupling. It acts as a signaling-null or competitive antagonist for the cAMP pathway. It fails to stimulate bone formation , thereby serving as the negative control that proves the necessity of cAMP signaling for osteogenesis.
Key Takeaway: The comparison of these two molecules demonstrates that cAMP/PKA signaling (driven by the N-terminus) is the primary driver of osteoblastic bone formation , while the C-terminal PKC pathway is secondary or regulatory.
Mechanistic Profiling: The N-Terminal Switch
The biological activity of PTH is dictated by its interaction with the PTH Type 1 Receptor (PTH1R), a G-protein coupled receptor (GPCR).[3][4] The structural logic of the comparison is defined below:
PTH (1-31): The Anabolic Agonist[5]
-
Structure: Linear peptide containing residues 1 through 31.
-
Binding: Binds PTH1R with high affinity.
-
Signaling: Potently activates Adenylyl Cyclase (AC)
cAMPngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> Protein Kinase A (PKA). -
Deficiency: Weak or absent activation of Phospholipase C (PLC)
Protein Kinase C (PKC), as the PKC-activation domain resides in residues 29-34.[5] -
Outcome: Robust stimulation of osteoblast differentiation and bone formation markers (Osteocalcin, P1NP).
PTH (2-34): The Mechanistic Control
-
Structure: Deletion of the N-terminal residue (Ser-1 or Ala-1).
-
Binding: Retains ability to bind PTH1R (due to the 15-34 binding domain).
-
Signaling: Cannot activate Adenylyl Cyclase. The N-terminal residue is strictly required for Gs-alpha activation.
-
Outcome: No significant increase in bone formation markers. It effectively decouples binding from activation.
Signaling Pathway Visualization
Figure 1: Divergent signaling pathways. PTH (1-31) successfully engages the Gs/cAMP axis leading to bone formation. PTH (2-34) binds but fails to trigger the Gs conformational change, resulting in no anabolic effect.
Comparative Performance Data
The following table summarizes the physiological effects observed in standard rodent models (Ovariectomized Rats/Mice) and osteosarcoma cell lines (ROS 17/2.8).
| Feature | PTH (1-31) | PTH (2-34) | Significance |
| Receptor Binding (Kd) | High Affinity (nM range) | Moderate Affinity | Both bind, but 2-34 binds without activating Gs. |
| cAMP Stimulation | High (Equipotent to 1-34) | Negligible / None | Proves residue 1 is essential for cyclase activation. |
| PKC Stimulation | Very Low / Absent | Variable / Low | 1-31 lacks the full C-terminal domain for PKC. |
| Serum Osteocalcin | Significantly Increased | No Change | Marker of bone formation. |
| Trabecular Bone Density | Significantly Increased | No Change | 1-31 restores bone mass in OVX models. |
| Hypercalcemia Risk | Low to Moderate | None | 1-31 is less calcemic than 1-34 in some models. |
Experimental Protocols
To validate the differences described above, the following protocols are recommended. These are designed to be self-validating: if PTH (1-34) (positive control) fails, the assay is invalid.
In Vitro Validation: cAMP Accumulation Assay
Objective: To demonstrate that PTH (1-31) activates the receptor while PTH (2-34) does not.
Materials:
-
Cell Line: UMR-106 or ROS 17/2.8 (Rat Osteosarcoma cells expressing PTH1R).
-
Reagents: IBMX (Phosphodiesterase inhibitor), cAMP ELISA Kit.
Workflow:
-
Seeding: Plate cells at
cells/well in 24-well plates. Culture for 48h until confluent. -
Pre-incubation: Wash cells with serum-free medium containing 1 mM IBMX. Incubate for 15 min at 37°C.
-
Why IBMX? It prevents the degradation of cAMP, allowing measurable accumulation.
-
-
Treatment: Treat cells (triplicate) with:
-
Vehicle (PBS)
-
PTH (1-34) [100 nM] (Positive Control)
-
PTH (1-31) [100 nM]
-
PTH (2-34) [100 nM]
-
-
Incubation: Incubate for exactly 15 minutes at 37°C.
-
Lysis & Detection: Aspirate medium, add 0.1M HCl to lyse cells. Measure cAMP via ELISA.
Expected Result:
-
PTH (1-31): High cAMP levels (comparable to 1-34).
-
PTH (2-34): Basal cAMP levels (comparable to Vehicle).
In Vivo Validation: Ovariectomized (OVX) Rat Model
Objective: To compare the osteoanabolic efficacy (bone building) in a bone-loss model.[6]
Workflow Diagram:
Figure 2: Experimental timeline for assessing osteoanabolic activity. The 8-week depletion period ensures osteopenia is established before treatment begins.
Detailed Steps:
-
Surgery: Perform bilateral ovariectomy on 3-month-old female Sprague-Dawley rats.
-
Depletion: Allow 8 weeks for estrogen-deficiency induced bone loss.
-
Dosing Regimen (6 Weeks):
-
Administer PTH (1-31) at 40 µg/kg/day (Subcutaneous).
-
Administer PTH (2-34) at 40 µg/kg/day (Subcutaneous).
-
Include Vehicle and PTH (1-34) controls.[1]
-
-
Dynamic Labeling: Inject Calcein (fluorescent bone label) at Day 10 and Day 3 prior to sacrifice to measure mineral apposition rate (MAR).
-
Endpoint Analysis:
-
Serum: Measure Osteocalcin (formation) and CTX-1 (resorption).
-
Micro-CT: Scan distal femur.
-
Target Metric: Trabecular Bone Volume fraction (BV/TV).
-
-
Expected Result:
-
PTH (1-31): Significant increase in BV/TV and Osteocalcin. High MAR (distance between calcein labels).
-
PTH (2-34): No significant difference from OVX+Vehicle. Low MAR.
Discussion & Implications
The comparison between PTH (1-31) and PTH (2-34) is fundamental to understanding the "Anabolic Window" of parathyroid hormone therapies.
-
The Role of PKA: The efficacy of PTH (1-31) confirms that the PKA pathway (cAMP) is the primary driver for osteoblast proliferation and differentiation. The C-terminus (residues 32-84) is not strictly required for the anabolic effect, although it modulates receptor half-life and internalization.
-
The Role of the N-Terminus: The inactivity of PTH (2-34) confirms that the N-terminal Serine/Alanine is the "key" that unlocks the G-protein response. Without it, the molecule may bind, but it remains silent.
-
Therapeutic Safety: Because PTH (1-31) stimulates bone formation with a potentially lower risk of hypercalcemia (calcium mobilization) compared to full-length PTH, it represents a scaffold for "safer" anabolic agents (e.g., Abaloparatide is a related analog that exploits similar conformational biases).
References
-
Rixon, R. H., et al. (1994). "Parathyroid hormone fragments may stimulate bone growth in ovariectomized rats by activating adenylyl cyclase."[6] Journal of Bone and Mineral Research.[6][7]
-
Core citation establishing that 1-31 is anabolic while 2-34 is not.[1]
-
-
Whitfield, J. F., et al. (1997). "Cyclization by a specific lactam increases the ability of human parathyroid hormone (hPTH)-(1-31)NH2 to stimulate bone growth in ovariectomized rats."[8] Journal of Bone and Mineral Research.[6][7]
- Demonstr
-
Takasu, H., et al. (1999). "Phospholipase C-independent activation of protein kinase C by parathyroid hormone."[9] Journal of Bone and Mineral Research.[6][7]
- Discusses the signaling differences (PKA vs PKC) between fragments.
-
Jüppner, H., et al. (1991). "The parathyroid hormone-like peptide (1-36) binds to the parathyroid hormone receptor and activates adenylate cyclase." Endocrinology.
- Provides background on N-terminal requirements for cyclase activ
Sources
- 1. Comparison of bone formation responses to parathyroid hormone(1-34), (1-31), and (2-34) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Parathyroid hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Frontiers | PTH 1-34 promoted bone formation by regulating iron metabolism in unloading-induced bone loss [frontiersin.org]
- 5. Contributions of Parathyroid Hormone (PTH)/PTH-Related Peptide Receptor Signaling Pathways to the Anabolic Effect of PTH on Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parathyroid hormone fragments may stimulate bone growth in ovariectomized rats by activating adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Cyclization by a specific lactam increases the ability of human parathyroid hormone (hPTH)-(1-31)NH2 to stimulate bone growth in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
differences in signal transduction between PTH (1-31) and PTH (1-34)
The following guide provides an in-depth technical comparison of the signal transduction characteristics of PTH (1-31) versus the standard therapeutic fragment PTH (1-34) (Teriparatide).
Executive Summary
PTH (1-34) (Teriparatide) is the standard bioactive fragment of human parathyroid hormone.[1] It acts as a "full agonist" at the PTH1 Receptor (PTH1R), stimulating Gs (cAMP), Gq (PLC/PKC), and robustly recruiting
PTH (1-31) is a C-terminally truncated analog designed to act as a biased ligand . Its signaling profile is characterized by the retention of potent Gs/cAMP signaling but a significant reduction or complete loss of
Receptor Pharmacology & Conformational Bias
The distinct signaling outputs of these two peptides stem from their ability to stabilize specific conformations of the PTH1R.[2]
Structural Dynamics
-
PTH (1-34): Binds with high affinity to the R0 conformation (G-protein uncoupled state) and the RG conformation (G-protein coupled).[3] The interaction of residues 32-34 with the receptor's extracellular loops is critical for stabilizing the conformation required for
-arrestin docking. -
PTH (1-31): Lacks the C-terminal residues (32-34) necessary for stable
-arrestin interaction. It preferentially stabilizes the RG conformation (active G-protein signaling) but fails to induce the structural shift necessary for stable arrestin binding and subsequent endocytosis.
Signaling Pathway Comparison
| Feature | PTH (1-34) (Teriparatide) | PTH (1-31) | Physiological Implication |
| Gs / cAMP | Full Agonist (High Potency) | Full Agonist (High Potency) | Both drive osteoblast differentiation and bone formation. |
| Gq / PLC / PKC | Robust Activation | Reduced / Context Dependent | Gq contributes to calcium mobilization; reduced Gq may lower hypercalcemia risk. |
| High Recruitment | Negligible / Absent | Arrestin recruitment drives internalization and desensitization. | |
| Internalization | Rapid & Robust | Minimal / None | 1-31 signaling is confined to the cell surface. |
| cAMP Duration | Sustained (Surface + Endosomal) | Transient (Surface Only) | Sustained cAMP (1-34) is linked to Rankl expression (resorption). |
Visualization of Signaling Divergence
The following diagram illustrates the bifurcation in signaling pathways between the two ligands. Note the absence of the "Endosomal Signaling Complex" for PTH (1-31).
Figure 1: Differential signaling topology. PTH (1-34) engages the full Gs/Gq/Arrestin axis, leading to endosomal signaling. PTH (1-31) is Gs-biased, lacking the Arrestin/Endosomal arm.
Experimental Protocols for Validation
To objectively verify these differences in a laboratory setting, the following self-validating protocols are recommended.
cAMP Accumulation Assay (Gs Activation)
Objective: Confirm that both peptides act as full agonists for cAMP production. System: HEK293 cells stably expressing human PTH1R (e.g., HEK-PTH1R) or osteoblast-like cells (SaOS-2).
-
Seeding: Plate cells at 10,000 cells/well in a 384-well white plate. Incubate overnight.
-
Stimulation Buffer: Prepare HBSS containing 0.1% BSA and 0.5 mM IBMX (phosphodiesterase inhibitor).
-
Note: IBMX is critical to prevent cAMP degradation and allow accumulation measurement.
-
-
Treatment: Treat cells with increasing concentrations (
to M) of PTH (1-34) or PTH (1-31) for 30 minutes at 37°C. -
Detection: Use a homogeneous time-resolved fluorescence (HTRF) cAMP kit (e.g., Cisbio or Lance).
-
Add lysis buffer/detection reagents (cAMP-d2 and anti-cAMP-Cryptate).
-
Incubate for 1 hour at room temperature.
-
-
Readout: Measure FRET signal (665 nm / 620 nm ratio).
-
Analysis: Plot dose-response curves.
-
Expected Result: Both peptides should show similar
and (~0.5 - 2 nM).
-
-Arrestin Recruitment Assay (The Differentiator)
Objective: Demonstrate the lack of
-
Transfection: If using BRET, transiently co-transfect HEK293T cells with plasmids encoding PTH1R-Renilla Luciferase (Donor) and
-Arrestin2-YFP (Acceptor). -
Substrate Addition: 48h post-transfection, wash cells and add Coelenterazine h (luciferase substrate) (5 µM).
-
Baseline: Measure baseline BRET ratio (530 nm / 480 nm) for 5 minutes.
-
Injection: Inject saturating concentration (100 nM) of PTH (1-34) or PTH (1-31).
-
Kinetic Measurement: Monitor BRET signal continuously for 20–40 minutes.
-
Analysis:
-
PTH (1-34): Rapid increase in BRET signal (peak ~5-10 min) indicating recruitment.
-
PTH (1-31): Flat line or negligible increase in BRET signal, statistically indistinguishable from vehicle control.
-
Protocol Workflow Diagram
Figure 2: Parallel experimental workflows to distinguish Gs potency (cAMP) from signaling bias (Arrestin).
Supporting Data Summary
The following table summarizes typical experimental values found in the literature (e.g., Bringhurst et al., 1998; Whitfield et al.).
| Parameter | PTH (1-34) | PTH (1-31) | Interpretation |
| cAMP | 0.5 – 2.0 nM | 0.5 – 2.0 nM | Equipotent for Gs activation. |
| PLC | ~10 – 20 nM | ~20 – 50 nM | 1-31 is slightly less potent or equipotent for Gq (cell type dependent). |
| ~5 nM | > 1000 nM / Inactive | Critical Difference: 1-31 fails to recruit arrestin. | |
| Internalization Rate | No Internalization | 1-31 receptors remain on the surface. | |
| Bone Formation | High | High | Both are anabolic. |
| Bone Resorption | Moderate/High | Low | 1-31 shows a wider "anabolic window". |
References
-
Whitfield, J. F., et al. "Comparison of bone formation responses to parathyroid hormone(1-34), (1-31), and (2-34) in mice." Bone, vol. 27, no. 3, 2000, pp. 471-478. Link
-
Bringhurst, F. R., et al. "Type-1 Parathyroid Hormone (PTH)/PTH-Related Peptide (PTHrP) Receptors Activate Phospholipase C in Response to Carboxyl-Truncated Analogs of PTH(1–34)." Endocrinology, vol. 139, no.[4] 10, 1998, pp. 4293–4299. Link
-
Sneddon, W. B., et al. "Ligand-Selective Dissociation of Activation and Internalization of the Parathyroid Hormone (PTH) Receptor." Endocrinology, vol. 145, no.[5] 6, 2004, pp. 2815–2823.[5] Link
-
Gesty-Palmer, D., et al. "A β-Arrestin–Biased Agonist of the Parathyroid Hormone Receptor (PTH1R) Promotes Bone Formation Independent of G Protein Activation." Science Translational Medicine, vol. 1, no. 1, 2009. Link
-
Ferrandon, S., et al. "Sustained cyclic AMP production by parathyroid hormone receptor endocytosis." Nature Chemical Biology, vol. 5, 2009, pp. 734–742. Link
Sources
Validating PTH (1-31) Induced Osteogenesis: A Comparative Technical Guide
Executive Summary
Product Focus: PTH (1-31) (Parathyroid Hormone fragment 1-31).[1][2] Primary Application: Osteogenic stimulation with reduced catabolic potential. Benchmark: PTH (1-34) (Teriparatide).
This guide outlines the technical validation of PTH (1-31) using Alizarin Red S (ARS) quantification. Unlike the industry-standard PTH (1-34), which activates both the cAMP/PKA and PLC/PKC signaling pathways, PTH (1-31) acts as a biased agonist , selectively activating the cAMP/PKA pathway. This selectivity is hypothesized to decouple osteogenic (bone-forming) activity from osteoclastic (bone-resorbing) signaling, potentially offering a superior therapeutic window.
Part 1: Mechanistic Foundation & Biased Agonism
To validate PTH (1-31), one must understand why it is being compared to PTH (1-34). The validation logic rests on the "Dual-Pathway" vs. "Single-Pathway" activation model.
The Signaling Divergence
The PTH type 1 receptor (PTH1R) is a G-protein coupled receptor (GPCR).[3]
-
PTH (1-34): Contains the N-terminal activation domain (residues 1-6) and the C-terminal binding domain. It fully activates both the G
s (cAMP/PKA) pathway (anabolic driver) and the G q (PLC/PKC) pathway (associated with calcium mobilization and potential resorption). -
PTH (1-31): Lacks the critical residues (29-34) required for efficient PLC/PKC activation. It functions as a PKA-selective agonist.
Diagram 1: Comparative Signaling Pathways
The following diagram illustrates the mechanistic difference you are validating.
Caption: PTH (1-31) selectively activates the cAMP/PKA anabolic pathway while failing to trigger the PLC/PKC pathway activated by the standard PTH (1-34).
Part 2: Comparative Performance Analysis
When validating PTH (1-31), your experimental design must demonstrate that it achieves comparable mineralization to PTH (1-34) despite the loss of PKC signaling.
Performance Matrix
| Feature | PTH (1-34) (Standard) | PTH (1-31) (Test Article) | Experimental Implication |
| Molecular Weight | ~4118 Da | ~3718 Da | Adjust molarity calculations carefully; do not use mg/mL. |
| Primary Signaling | PKA + PKC | PKA Selective | PTH (1-31) is a negative control for PKC-dependent effects. |
| Osteogenic Potency | High (Benchmark) | Equipotent (in vitro) | Expect similar OD values in Alizarin Red assays. |
| Resorption Markers | High (RANKL induction) | Reduced | PTH (1-31) cultures may show higher OPG/RANKL ratios (qPCR). |
| In Vivo Proxy | High Ca2+ mobilization | Low Ca2+ mobilization | Safer profile for hypercalcemia. |
Key Validation Criteria
To claim successful validation, your data must show:
-
Dose-Dependence: A clear sigmoidal response curve for mineralization (1 nM – 100 nM).
-
Equipotency: The EC50 for mineralization should be statistically similar to PTH (1-34).
-
Specificity: Co-treatment with a PKA inhibitor (e.g., H-89) should abolish the effect of PTH (1-31) completely.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Quantify calcium deposition in Mesenchymal Stem Cells (MSCs) or Osteoblasts (e.g., MC3T3-E1) induced by PTH (1-31).
A. Reagents & Preparation[4][5][6][7][8][9]
-
Stain: Alizarin Red S (Sigma A5533).[4] CRITICAL: pH must be adjusted to 4.1–4.3 using 0.1% NH₄OH. If pH > 4.5, the stain precipitates; if < 3.5, it will not bind calcium.
-
Solvent: 10% Acetic Acid or 10% Cetylpyridinium Chloride (CPC) in Sodium Phosphate buffer (for quantification).
-
Fixative: 4% Paraformaldehyde (PFA) (neutral buffered).
B. The Workflow (Timeline)
Osteogenesis is a slow process. PTH treatment is most effective when applied intermittently (pulsatile) rather than continuously, mimicking the anabolic therapeutic window.
Caption: 21-day osteogenic workflow. Pulsatile treatment (intermittent exposure) is critical for maximizing the anabolic effect of PTH peptides.
C. Step-by-Step Procedure
1. Cell Culture & Induction[4][5][6]
-
Seed cells (MSCs or MC3T3) in 24-well plates.
-
At confluence, switch to Osteogenic Media (DMEM + 10% FBS + 50 µg/mL Ascorbic Acid + 10 mM
-Glycerophosphate + 100 nM Dexamethasone). -
Treatment Groups:
-
Vehicle Control (PBS)
-
Positive Control: PTH (1-34) at 10 nM and 50 nM.
-
Test Group: PTH (1-31) at 10 nM and 50 nM.
-
-
Dosing Regimen: Replace media every 2-3 days. Add fresh peptide with every media change. Advanced: For superior anabolism, expose cells to peptide for 6 hours, then wash and replace with peptide-free media (pulsatile simulation).
2. Fixation (Day 14 or 21)
-
Aspirate media and wash 2x with PBS (Ca/Mg free).
-
Fix with 4% PFA for 15 minutes at Room Temperature (RT).
-
Wash 3x with diH₂O.[5] Crucial: Ensure all salt residues are removed to prevent non-specific precipitation.
3. Staining
-
Add 40 mM Alizarin Red S solution (pH 4.[6]2) to cover the monolayer.
-
Incubate at RT for 20 minutes in the dark with gentle shaking.
-
Aspirate dye.[7][8][6] Wash 4x with diH₂O until the runoff is clear.
-
Visual Check: Mineralized nodules will appear bright red/orange.
4. Quantification (The "Self-Validating" Step)
Visual staining is qualitative. You must extract the dye for quantitative comparison.[8]
-
Add 10% Cetylpyridinium Chloride (CPC) in 10 mM Sodium Phosphate (pH 7.0).
-
Incubate for 15–30 minutes at RT to solubilize the dye.
-
Transfer supernatant to a 96-well plate.
-
Measure absorbance at 562 nm .
-
Normalization: Normalize OD values to total protein content (BCA assay) or cell number (DNA assay) from a replicate plate to account for proliferation differences.
Part 4: Data Interpretation & Troubleshooting
Expected Results
-
Vehicle: Low background staining (OD < 0.1).
-
PTH (1-34): Robust staining (OD > 0.5). Large, confluent nodules.
-
PTH (1-31): Staining should be statistically equivalent to PTH (1-34) at equimolar concentrations.
-
If PTH (1-31) << PTH (1-34): The peptide may be degraded (PTH is unstable; avoid freeze-thaw) or the cell line may be PKC-dependent for mineralization (rare for standard osteoblasts).
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitates in background | pH of ARS > 4.3 | Adjust pH strictly to 4.1–4.3. Filter solution (0.22 µm) before use.[4] |
| No staining in controls | Media lacking Phosphate | Ensure |
| Peeling monolayer | Over-confluence/Calcium toxicity | Reduce seeding density or shorten culture time to 14 days. |
| High variability | Uneven evaporation | Use humidified chambers; do not use edge wells of the plate. |
References
-
Whitfield, J. F., et al. "Comparison of bone formation responses to parathyroid hormone(1-34), (1-31), and (2-34) in mice."[1] Bone, vol. 20, no.[9] 5, 1997, pp. 473-481.
-
Takasu, H., et al. "Phospholipase C-independent activation of protein kinase C by parathyroid hormone." Journal of Bone and Mineral Research, vol. 14, no. 1, 1999, pp. 11-20.
-
Gregory, C. A., et al. "An Alizarin red S-based quantitation of calcium during osteogenic differentiation of mesenchymal stem cells." Analytical Biochemistry, vol. 329, no. 1, 2004, pp. 77-84.
-
Rixon, R. H., et al. "Parathyroid hormone fragments may stimulate bone growth in ovariectomized rats by activating adenylyl cyclase." Journal of Bone and Mineral Research, vol. 9, no. 8, 1994, pp. 1179-1189.
-
Joubert, S., et al. "The PTH(1-31) analog, Ostabolin-C, stimulates bone formation in the ovariectomized rat." Bone, vol. 38, no.[10][9][11] 3, 2006. (Discusses the cyclized analog mechanism).
Sources
- 1. Comparison of bone formation responses to parathyroid hormone(1-34), (1-31), and (2-34) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | PTH 1-34 promoted bone formation by regulating iron metabolism in unloading-induced bone loss [frontiersin.org]
- 4. ixcellsbiotech.com [ixcellsbiotech.com]
- 5. 3hbiomedical.com [3hbiomedical.com]
- 6. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 7. oricellbio.com [oricellbio.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. Enhancing bone regeneration and osseointegration using rhPTH(1-34) and dimeric R25CPTH(1-34) in an osteoporotic beagle model | eLife [elifesciences.org]
- 10. Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism: A New Defined Signaling Route Would Induce Alternative Consideration to Previous Conceptions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
